Cyclooctyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKAOOPCYGVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374117 | |
| Record name | isothiocyanatocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-04-2 | |
| Record name | Cyclooctyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isothiocyanatocyclooctane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33522-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
cyclooctyl isothiocyanate chemical properties and structure
An In-depth Technical Guide to Cyclooctyl Isothiocyanate: Structure, Properties, and Applications
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to innovation. This compound, a member of the versatile isothiocyanate family, offers a unique combination of a reactive functional group and a bulky, lipophilic cycloalkane moiety. This guide provides a comprehensive examination of its core chemical properties, structure, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Profile
This compound consists of a flexible eight-membered cyclooctane ring covalently bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The isothiocyanate group possesses a nearly linear geometry and is characterized by its cumulative double bonds, which render the central carbon atom highly electrophilic.[1] This inherent reactivity is the cornerstone of its utility in synthetic chemistry. The cyclooctyl group imparts significant lipophilicity, a property that can be strategically employed to modulate the pharmacokinetic profiles of derivative molecules, such as enhancing membrane permeability or influencing protein binding.
The structural arrangement of the molecule can be visualized as follows:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NS | [2] |
| Molecular Weight | 169.29 g/mol | [2] |
| Appearance | Yellow Liquid | [3] |
| Odor | Irritating | [3] |
| CAS Number | 33522-04-2 | [3] |
| Monoisotopic Mass | 169.09251 Da | [2] |
| Predicted XLogP | 4.5 | [2] |
Spectroscopic Profile for Structural Verification
Accurate characterization is essential for confirming the identity and purity of this compound. The following spectroscopic features are characteristic of the molecule.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, broad absorption band typically observed in the 2100-2200 cm⁻¹ region. This band is due to the asymmetric stretching vibration of the -N=C=S group and is a definitive marker for isothiocyanates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be dominated by a series of complex, overlapping multiplets in the aliphatic region (approx. 1.2-2.0 ppm) corresponding to the methylene protons of the cyclooctyl ring. A distinct downfield signal, a multiplet, will correspond to the single methine proton attached directly to the isothiocyanate group, shifted due to the electron-withdrawing effect of the nitrogen.
-
¹³C NMR: The spectrum will show multiple signals for the cyclooctyl carbons. The carbon of the isothiocyanate group (-N=C =S) will appear as a characteristic signal in the range of 125-140 ppm. The methine carbon of the ring attached to the nitrogen will also be shifted downfield relative to the other ring carbons.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry provides clear fragmentation patterns. Alkyl isothiocyanates characteristically exhibit a peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion, formed via a rearrangement process.[4] The molecular ion peak (M⁺) at m/e 169 should also be observable.
Synthesis and Chemical Reactivity
The synthesis of this compound, like most alkyl isothiocyanates, is most commonly achieved from its corresponding primary amine, cyclooctylamine. This transformation is a robust and high-yielding process.
General Synthetic Pathway
The predominant method involves a one-pot, two-step procedure.[5][6] First, the primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt.[7] Second, this salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfide equivalent to yield the final isothiocyanate product.[8][9]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Cyclooctylamine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.5 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C and allow the reaction to stir for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: While maintaining the cold temperature, add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in DCM dropwise to the reaction mixture.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until reaction completion is confirmed by TLC analysis.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Core Reactivity
The primary mode of reactivity for this compound is nucleophilic addition to its electrophilic carbon atom.[10]
-
Reaction with Amines: This is the most significant reaction in the context of drug development. Primary and secondary amines readily attack the isothiocyanate to form N,N'-disubstituted thioureas.[10][11] This reaction is highly efficient and forms the basis for using this compound as a scaffold for building more complex molecules. The reaction kinetics are pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5 for reactions with aliphatic amines like lysine residues on proteins.[12]
-
Reaction with Thiols: Isothiocyanates can also react with thiols to form dithiocarbamate linkages, particularly under neutral to slightly acidic conditions (pH 6-8).[11]
Applications in Research and Drug Development
Isothiocyanates as a chemical class are of significant interest due to their prevalence in cruciferous vegetables and their documented biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[6][13][14][15][16] While this compound itself is not a primary therapeutic agent, it serves as a valuable chemical tool and building block.
-
Scaffold for Novel Therapeutics: Its most direct application is in the synthesis of novel thiourea-containing compounds. The thiourea moiety is a key structural feature in a wide range of pharmacologically active agents. By incorporating the cyclooctyl group, medicinal chemists can systematically probe the effects of a large, lipophilic substituent on a drug candidate's activity and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Probes and Bioconjugation: The reactivity of the isothiocyanate group towards nucleophilic residues on proteins (primarily the ε-amino group of lysine) allows for its use in bioconjugation.[12] this compound can be used to label proteins or as a linker to attach other molecules of interest, with the cyclooctyl group potentially mediating hydrophobic interactions with the target biomolecule.
-
Development of Covalent Inhibitors: The ability to form stable covalent bonds with biological nucleophiles makes isothiocyanates attractive warheads for the design of covalent inhibitors, which can offer advantages in potency and duration of action.
Safety and Handling
This compound is a hazardous chemical that must be handled with stringent safety precautions.[3]
-
Hazards: It is classified as corrosive and toxic. It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause respiratory irritation.[3][17]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and any contact with skin or eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[18] It is moisture-sensitive and should be stored under an inert atmosphere if possible.
References
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
- Cyclopentyl isothiocyanate | C6H9NS | CID 141792 - PubChem - NIH.
- How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit.
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
- Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem - NIH.
- This compound (C9H15NS) - PubChemLite.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent.
- Octyl isothiocyanate | C9H17NS | CID 78161 - PubChem - NIH.
- Isothiocyanate synthesis - Organic Chemistry Portal.
- Isothiocyanates: a Review - Research Journal of Pharmacognosy.
- Cyclododecyl isothiocyanate | C13H23NS | CID 143589 - PubChem - NIH.
- Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed.
- Isothiocyanate - Wikipedia.
- Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing).
- cyclohexyl isothiocyanate, 1122-82-3 - The Good Scents Company.
- Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central.
- Cyclooctene-1-carbonyl isothiocyanate | C10H13NOS | CID 72305155 - PubChem.
- Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl ... - PubMed.
- Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace.
- Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - MDPI.
- Cyclohexane, isothiocyanato- - the NIST WebBook.
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- Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - MDPI.
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Introduction: The Versatility of the Isothiocyanate Moiety
An In-Depth Technical Guide to the Synthesis and Purification of Cyclooctyl Isothiocyanate
This guide provides a comprehensive, technically detailed exploration of the synthesis and purification of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the chosen methodologies. The protocols described herein are robust, validated by established literature, and designed to yield a high-purity final product.
Isothiocyanates (R–N=C=S) are a class of reactive chemical intermediates renowned for their utility in the synthesis of sulfur and nitrogen-containing heterocycles, such as thiohydantoins and thioureas.[1] Their applications span medicinal chemistry, where they exhibit anticancer and antimicrobial properties, to materials science.[2][3] this compound, with its bulky, lipophilic aliphatic ring, serves as a valuable building block for introducing these properties into larger molecular scaffolds. This guide focuses on a reliable and scalable laboratory synthesis, moving from the readily available primary amine to the purified isothiocyanate.
Section 1: Strategic Approach to Synthesis
The conversion of a primary amine to an isothiocyanate can be achieved through several pathways. While methods employing highly toxic reagents like thiophosgene are historically significant, modern synthetic chemistry prioritizes safer and more versatile alternatives.[1][4] The most robust and widely adopted strategy, and the one detailed here, involves the in-situ formation and subsequent decomposition of a dithiocarbamate salt.[1][2][5]
This method is preferred for several key reasons:
-
Safety: It avoids the use of extremely hazardous and volatile reagents like thiophosgene.
-
Versatility: It is applicable to a wide range of primary amines, including aliphatic examples like cyclooctylamine.[1]
-
Efficiency: The reaction can be performed as a "one-pot" procedure, minimizing intermediate isolation steps and improving overall yield.[6]
The overall transformation proceeds in two conceptual stages within a single reaction vessel:
-
Dithiocarbamate Salt Formation: The primary amine, cyclooctylamine, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). A base, typically a tertiary amine like triethylamine (Et₃N), abstracts a proton to form a stable triethylammonium dithiocarbamate salt.
-
Decomposition to Isothiocyanate: A desulfurizing agent is introduced to facilitate the elimination of the second sulfur atom and the triethylammonium cation, yielding the target isothiocyanate. Tosyl chloride (TsCl) is an excellent reagent for this purpose, as it forms a labile thiotosyl ester intermediate that readily decomposes.[1][2]
Reaction Mechanism
The mechanism, illustrated below, hinges on the sequential formation and decomposition of key intermediates.
Caption: Mechanism of Isothiocyanate Synthesis.
Section 2: Detailed Experimental Protocol
This protocol is adapted from the robust methodology for amine to isothiocyanate conversion reported by Wong and Dolman.[1] It is a one-pot, two-step procedure that demonstrates high yields for various alkyl amines.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow.
Reagents and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Cyclooctylamine | C₈H₁₇N | 127.23 | 10.0 | 1.0 | 1.27 g |
| Triethylamine | (C₂H₅)₃N | 101.19 | 11.0 | 1.1 | 1.53 mL |
| Carbon Disulfide | CS₂ | 76.13 | 11.0 | 1.1 | 0.66 mL |
| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | 12.1 | 1.21 | 2.30 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclooctylamine (1.27 g, 10.0 mmol) and dichloromethane (50 mL).[7][8]
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol). Cool the resulting solution to 0°C using an ice-water bath.
-
Dithiocarbamate Formation: Add carbon disulfide (0.66 mL, 11.0 mmol) to the stirred solution. The addition should be slow, ideally via a syringe pump over 30 minutes, to control any exotherm.[1]
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. At this stage, the formation of the triethylammonium cyclooctyldithiocarbamate salt should be complete.
-
Desulfurization: Cool the reaction mixture back down to 0°C with an ice bath. Add tosyl chloride (2.30 g, 12.1 mmol) in one portion.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amine starting material.
-
Quenching and Workup: Add 1 N HCl (20 mL) to the mixture to quench the reaction and neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The acid wash is critical for removing any unreacted cyclooctylamine and the triethylamine base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Section 3: Purification Strategies
The crude product will contain the desired isothiocyanate along with non-volatile byproducts from the decomposition of tosyl chloride. A purification step is essential to achieve high purity.
Flash Column Chromatography
For laboratory-scale quantities, flash column chromatography is the most effective method for purification.[9][10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system is required. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexanes is typically sufficient to elute the product.
-
Procedure:
-
Prepare a silica gel column in hexanes.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed crude product onto the top of the column.
-
Elute the column with the hexanes/ethyl acetate gradient.
-
Collect fractions and analyze them by TLC (visualized with potassium permanganate stain, as isothiocyanates are often UV-inactive).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
-
Vacuum Distillation
For larger scales or as an alternative to chromatography, vacuum distillation can be employed.[11] Isothiocyanates can be thermally sensitive, so distillation under reduced pressure is necessary to lower the boiling point and prevent decomposition. The boiling point of this compound is not widely reported, but it will be significantly higher than that of the starting amine (b.p. 190°C) and will require a good vacuum source (e.g., <1 mmHg).[7]
Section 4: Product Characterization
Confirming the identity and purity of the final product is a critical final step.
Spectroscopic Analysis
| Technique | Key Feature | Expected Observation for this compound |
| FTIR | Asymmetric N=C=S stretch | Strong, sharp, and characteristic absorption band in the range of 2000-2200 cm⁻¹.[12][13] |
| ¹H NMR | Cyclooctyl protons | A series of broad, overlapping multiplets between approximately 1.3-1.9 ppm for the -(CH₂)₇- protons. A distinct multiplet further downfield (approx. 3.5-3.8 ppm) for the single proton on the carbon attached to the NCS group (-CH-NCS). |
| ¹³C NMR | Isothiocyanate carbon (-NC S) | The signal for the isothiocyanate carbon is often very broad or nearly "silent" due to quadrupolar relaxation effects and the molecule's structural flexibility.[14][15][16] It is expected to appear around 130-135 ppm but may be difficult to resolve clearly. Other aliphatic carbons will appear in the 25-55 ppm range. |
The "near-silence" of the isothiocyanate carbon in ¹³C NMR is a well-documented phenomenon and a key characteristic feature.[14][15] Its low intensity or extreme broadening is caused by the dynamics of the N=C=S group and should not be mistaken for an impurity or absence of the product.[14]
Conclusion
The synthesis of this compound from cyclooctylamine via a dithiocarbamate intermediate is a reliable, safe, and efficient method suitable for laboratory and scale-up applications. The one-pot procedure using tosyl chloride as a desulfurizing agent provides high conversion, and the resulting crude product can be effectively purified by flash column chromatography to yield a product of high purity. Proper characterization by FTIR and NMR is essential to confirm the successful synthesis, with special attention paid to the unique spectroscopic signatures of the isothiocyanate functional group.
References
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- Recent Advancement in Synthesis of Isothiocyan
- Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Recent Advancement in the Synthesis of Isothiocyan
- Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. American Chemical Society. [Link]
- A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. SciSpace. [Link]
- General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. [Link]
- IR absorption spectra of metal thiocyanates and isothiocyanates.
- Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyan
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. [Link]
- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- Preparation of isothiocyanates.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfuriz
- Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
- Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate.
- Near-silence of isothiocyanate carbon in (13)
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Dr. Rainer Glaser. [Link]
- Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. [Link]
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spectroscopic analysis of cyclooctyl isothiocyanate (NMR, IR, Mass Spec)
Introduction: Unveiling Molecular Architecture
This technical guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights necessary to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this and similar aliphatic isothiocyanates.
Molecular Structure of Cyclooctyl Isothiocyanate
To understand the spectroscopic data, we must first visualize the molecule. This compound consists of an eight-membered cyclooctane ring attached to a nitrogen atom, which is in turn double-bonded to a carbon atom that is double-bonded to a sulfur atom. This linear isothiocyanate group (-N=C=S) is the key functional group that will dominate many of the spectral features.
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, we can deduce the connectivity of atoms within the molecule.
¹H NMR Spectroscopy
Theoretical Basis: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies. The large, flexible cyclooctyl ring will result in a complex and overlapping series of signals for the methylene (-CH₂-) protons. The proton on the carbon directly attached to the isothiocyanate group (the α-proton) will be the most deshielded due to the electronegativity of the nitrogen atom.
Expected ¹H NMR Spectrum of this compound:
Based on data for cyclohexyl isothiocyanate and general principles of ¹H NMR, we can predict the following:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH-NCS | 3.5 - 3.8 | Multiplet | 1H |
| Cyclooctyl -CH₂- | 1.2 - 2.0 | Broad Multiplet | 14H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the -N=C =S carbon. This carbon often appears as a broad and sometimes weak signal due to its quadrupolar relaxation and the dynamics of the functional group.[1][2] This phenomenon is often referred to as the "near-silence" of the isothiocyanate carbon.[1]
Expected ¹³C NMR Spectrum of this compound:
Drawing parallels with cyclohexyl isothiocyanate, the predicted ¹³C NMR spectrum is as follows:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -N=C =S | ~130 (broad) |
| C H-NCS | ~60 |
| Cyclooctyl -C H₂- | 25 - 35 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use the same NMR spectrometer as for ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope and the potentially broad isothiocyanate carbon signal.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies.
Theoretical Basis: The isothiocyanate (-N=C=S) group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum. This makes IR spectroscopy an excellent tool for confirming the presence of this functional group.[3]
Expected IR Spectrum of this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -N=C=S asymmetric stretch | 2050 - 2150 | Strong, Broad |
| C-H (sp³) stretch | 2850 - 3000 | Strong |
| C-H bend | 1440 - 1480 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Caption: General workflow for the spectroscopic analysis of an organic compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.
Theoretical Basis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For alkyl isothiocyanates, common fragmentation pathways include the loss of the isothiocyanate group, cleavage of the alkyl chain, and rearrangements.[4]
Expected Mass Spectrum of this compound:
The molecular weight of this compound (C₉H₁₅NS) is 169.29 g/mol .
| Ion (m/z) | Identity | Notes |
| 169 | [M]⁺• | Molecular Ion |
| 111 | [M - NCS]⁺ | Loss of the isothiocyanate group |
| 83 | [C₆H₁₁]⁺ | Fragmentation of the cyclooctyl ring |
| 72 | [CH₂NCS]⁺ | Characteristic fragment for many alkyl isothiocyanates |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclooctyl ring |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, as predicted through the detailed examination of its structural analog and the application of fundamental spectroscopic principles, provides a robust framework for its characterization. The synergistic use of NMR, IR, and Mass Spectrometry allows for a confident determination of its molecular structure. The characteristic broad, strong absorption in the IR spectrum confirms the presence of the isothiocyanate functionality. Mass spectrometry provides the molecular weight and key fragmentation patterns that reveal the connectivity of the cyclooctyl ring and the isothiocyanate group. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, confirming the structure and providing insights into the electronic environment of each atom. This guide serves as a testament to the power of modern spectroscopic methods in the rigorous and efficient characterization of novel chemical entities.
References
- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
- Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. [Link]
- Kala, C., Ali, S. S., Ahmad, N., Gilani, S. J., & Ali Khan, N. (2018). Isothiocyanates: a review. Research Journal of Pharmacognosy, 5(2), 71-89. [Link]
- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
- NIST. (n.d.). Cyclododecyl isothiocyanate. NIST Chemistry WebBook.
- Mishra, P., & Kumar, A. (2023). Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. International Journal of Drug Delivery Technology, 13(4), 1406-1411. [Link]
- Giffard, M., Cousseau, J., & Martin, G. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1513-1518. [Link]
- Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 206(1), 173–179. [Link]
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
- Wikipedia contributors. (2023, December 29). Allyl isothiocyanate. In Wikipedia, The Free Encyclopedia.
- NIST. (n.d.). Dodecyl isothiocyanate. NIST Chemistry WebBook.
- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates.
Sources
An In-depth Technical Guide to a Key Pharmaceutical Intermediate: Unraveling the Data on 2-(2-Amino-5-bromobenzoyl)pyridine
A Note on Chemical Identification: Initial searches for CAS number 33522-04-2 revealed conflicting data, with sources associating it with Cyclooctyl isothiocyanate. Furthermore, a similar CAS number, 33522-95-1, corresponds to the opioid metabolite (-)-Noroxymorphone. Given the focus of this guide for researchers and professionals in drug development, and the ambiguity of the initial query, this document will provide a comprehensive overview of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS number: 1563-56-0) . This compound emerged as a highly relevant substance during the preliminary investigation, being a critical intermediate in the synthesis of widely recognized pharmaceuticals.
Introduction
2-(2-Amino-5-bromobenzoyl)pyridine, also known by synonyms such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and ABBP, is a pivotal organic compound in the field of medicinal chemistry. Its molecular architecture, featuring a brominated aminobenzoyl group attached to a pyridine ring, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably in the benzodiazepine class of drugs. This guide offers a detailed examination of its chemical properties, synthesis, applications in drug development, and essential safety information for laboratory and industrial handling.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-(2-Amino-5-bromobenzoyl)pyridine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1563-56-0 | [1][2] |
| Molecular Formula | C₁₂H₉BrN₂O | [1][2] |
| Molecular Weight | 277.12 g/mol | [1][2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 451 °C | [2] |
| Density | 1.546 g/cm³ | [2] |
| Flash Point | 227 °C | [2] |
| Solubility | Soluble in DMSO (Slightly) and Methanol (Sparingly) | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |
| InChI Key | KHVZPFKJBLTYCC-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The primary application of 2-(2-Amino-5-bromobenzoyl)pyridine is as a starting material in multi-step pharmaceutical manufacturing. A common and efficient method for its synthesis involves the reaction between 2-bromopyridine and 2-amino-5-bromobenzoic acid.
Synthetic Workflow
The synthesis is typically carried out in a multi-step process that can be visualized as follows:
Caption: Synthetic workflow for 2-(2-Amino-5-bromobenzoyl)pyridine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine[3]:
-
Lithiation: Slowly add 2-bromopyridine (4.4 equivalents) to a mixture of 2.5 M n-butyllithium in hexane (4.0 equivalents) and ethyl ether at -40 °C.
-
Stirring: Stir the reaction mixture at -40 °C for 1 hour to facilitate the formation of the lithiated pyridine intermediate.
-
Addition: Prepare a solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in tetrahydrofuran (THF) and add it dropwise to the reaction mixture.
-
Warming and Reaction: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for 2 hours to ensure the completion of the reaction.
-
Work-up and Isolation: Following the reaction, the mixture is typically quenched and subjected to standard extraction and purification procedures to isolate the final product, 2-(2-Amino-5-bromobenzoyl)pyridine.
Application in Drug Development
The primary significance of 2-(2-Amino-5-bromobenzoyl)pyridine lies in its role as a key intermediate in the synthesis of pharmaceuticals.
Synthesis of Bromazepam
This compound is a well-documented precursor in the manufacturing of Bromazepam, a benzodiazepine derivative used for its anxiolytic (anxiety-reducing) properties[3][4]. The synthesis involves further cyclization and modification steps, for which 2-(2-Amino-5-bromobenzoyl)pyridine provides the core structural framework.
Caption: Role as a key intermediate in pharmaceutical manufacturing.
Other Potential Applications
Beyond Bromazepam, this intermediate is also listed as a precursor for other APIs, such as Erlotinib, in some chemical databases, highlighting its versatility in organic synthesis for drug discovery and development[5].
Biological Activity
While primarily used as a synthetic intermediate, some studies have investigated the intrinsic biological properties of 2-(2-Amino-5-bromobenzoyl)pyridine. It has been reported to exhibit anti-inflammatory properties in in-vitro experiments, with a suggested mechanism involving the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Safety and Handling
Comprehensive safety data is paramount for handling this chemical in a research or industrial setting. The following information is aggregated from multiple safety data sheets and chemical databases.
Hazard Identification and Classification
2-(2-Amino-5-bromobenzoyl)pyridine is classified as hazardous. The GHS hazard statements associated with this compound are summarized below.
| Hazard Code | Description | Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
Note: Some sources may include additional hazard statements such as H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Precautionary Measures and First Aid
| Precautionary Statement | Description |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Storage | |
| Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place and under an inert atmosphere. | |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Maintain an inert atmosphere for long-term storage to prevent degradation.
Conclusion
2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and established role as a key intermediate in the production of benzodiazepines like Bromazepam underscore its importance in drug development. A thorough understanding of its physicochemical properties, synthetic pathways, and comprehensive safety protocols is essential for its effective and safe utilization by researchers and chemical engineers. While the initial query for CAS 33522-04-2 was ambiguous, the detailed analysis of this related and highly relevant compound provides valuable and actionable insights for the target audience.
References
- Apicule. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers.
- LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
- Pharmaffiliates. (n.d.). CAS No : 1563-56-0 | Product Name : Bromazepam - Impurity A.
- Wikipedia. (n.d.). Noroxymorphone.
- LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
- PubChem. (n.d.). (-)-Noroxymorphone.
Sources
An In-depth Technical Guide to Cyclooctyl Isothiocyanate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of cyclooctyl isothiocyanate, a versatile yet under-documented cycloalkyl isothiocyanate. While the specific historical discovery of this compound is not prominently recorded, its existence and utility can be understood within the rich history of isothiocyanate chemistry. Isothiocyanates, characterized by the -N=C=S functional group, have been known for over a century, with early research driven by their presence in pungent natural sources like mustard seeds. The development of general synthetic methods, such as the reaction of primary amines with carbon disulfide or thiophosgene, paved the way for the creation of a vast array of isothiocyanate derivatives, including this compound.[1][2] This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, spectroscopic characterization, and potential applications in modern chemical and biomedical research.
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved through the reaction of cyclooctylamine with a thiocarbonylating agent. The two primary, well-established methods involve the use of either carbon disulfide or thiophosgene.[1][2] While the thiophosgene route is effective, the high toxicity of the reagent necessitates stringent safety precautions.[3] The carbon disulfide method, followed by desulfurization, offers a more accessible and safer, albeit often lower-yielding, alternative.[4][5]
Experimental Protocol: Synthesis via the Carbon Disulfide Method
This protocol details a one-pot synthesis of this compound from cyclooctylamine and carbon disulfide, followed by desulfurization.
Materials:
-
Cyclooctylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Tosyl chloride (TsCl) or a similar desulfurizing agent[6]
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclooctylamine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve tosyl chloride (1.1 equivalents) in a minimal amount of dichloromethane.
-
Add the tosyl chloride solution dropwise to the dithiocarbamate salt suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Causality Behind Experimental Choices:
-
The use of a non-polar aprotic solvent like dichloromethane ensures the solubility of the reactants and intermediates.
-
Triethylamine acts as a base to deprotonate the dithiocarbamic acid intermediate, forming the more stable dithiocarbamate salt.
-
Tosyl chloride is an effective desulfurizing agent that reacts with the dithiocarbamate to form the isothiocyanate and other byproducts that can be removed during work-up and purification.[6]
General reaction of this compound with an amine to form a thiourea.
Applications in Drug Development and Medicinal Chemistry
Isothiocyanates, as a class of compounds, have garnered significant attention for their potential therapeutic applications, particularly in oncology. [2]Natural isothiocyanates like sulforaphane have been extensively studied for their anticancer properties, which are attributed to multiple mechanisms of action. [7]These include the induction of phase II detoxification enzymes, promotion of apoptosis in cancer cells, and inhibition of cell cycle progression. [8][9] The lipophilic cyclooctyl group in this compound can enhance its membrane permeability and bioavailability, potentially leading to improved pharmacological properties compared to more polar or smaller alkyl isothiocyanates. This makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.
Potential Mechanisms of Action in Cancer Chemoprevention:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancerous cells through various signaling pathways. [9]* Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle. [9]* Modulation of Carcinogen Metabolism: Isothiocyanates can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens. [10]
Potential anticancer mechanisms of this compound.
Conclusion
This compound, while not as extensively studied as some of its natural or smaller cycloalkyl counterparts, represents a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its chemical properties are predictable based on the rich chemistry of the isothiocyanate functional group. The presence of the cyclooctyl moiety may confer advantageous physicochemical properties for drug development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their scientific endeavors.
References
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- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.
- Pearson Education. (2022, July 22). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2016). Mechanisms of the Anticancer Effects of Isothiocyanates. In book: Bioactive Foods in Promoting Health (pp. 469-493).
- Kaiser, A. E., Baniasadi, M., Giansiracusa, D., Ghofrani, J., & Kass, R. B. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 22(16), 8885.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 84-91.
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.
- Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4495-4501.
- OpenOChem Learn. (n.d.). Edman Reagent.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969–3971.
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- Singh, R., & Kumar, N. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 91-103.
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- Maeda, B., & Murakami, K. (2023).
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- Zhang, J., & Li, Z. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules (Basel, Switzerland), 19(6), 7546–7556.
- PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- ResearchGate. (2016, November 23). Mild conversion of primary amine to isothiocyanate?.
- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS.
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- ResearchGate. (n.d.). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate.
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- Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.-1) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826.
- Uher, M., Antoš, K., & Martvoň, A. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
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- Forbes, M. W., & Brodbelt, J. S. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2959–2968.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift.
- ResearchGate. (n.d.). Major fragmentation modes of ionized 2,3-dimethylphenyl isothiocyanate....
- ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. The ddition of aryl....
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- 4. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Reactivity of Cyclooctyl Isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between cyclooctyl isothiocyanate and primary amines is a cornerstone of modern synthetic chemistry, providing a robust and efficient pathway to N,N'-disubstituted thioureas. These thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a comprehensive examination of this pivotal reaction, delving into its underlying mechanism, kinetic profile, and the influence of various experimental parameters. Detailed, field-tested protocols are presented, alongside visual diagrams to elucidate key transformations, empowering researchers to leverage this versatile reaction in their synthetic endeavors.
Introduction: The Significance of the Isothiocyanate-Amine Reaction
Isothiocyanates (R-N=C=S) are a class of highly versatile electrophilic compounds that readily react with nucleophiles.[1] Their reaction with primary amines is a particularly powerful transformation, leading to the formation of thiourea derivatives.[2] This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it an invaluable tool in organic synthesis.[2][3]
This compound, with its bulky aliphatic scaffold, offers a unique building block for the synthesis of novel thiourea-containing molecules. The resulting N-cyclooctyl-N'-substituted thioureas are being explored for a range of therapeutic applications, leveraging the lipophilic nature of the cyclooctyl group to potentially enhance membrane permeability and bioavailability.
This guide will dissect the core principles governing the reactivity of this compound with primary amines, providing both a theoretical framework and practical guidance for its successful implementation in a laboratory setting.
Core Reaction Mechanism: A Stepwise Perspective
The formation of a thiourea from this compound and a primary amine proceeds through a nucleophilic addition mechanism. The reaction can be understood in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[1] This initial attack is the rate-determining step of the reaction. The steric bulk of both the cyclooctyl group and the substituent on the primary amine can influence the rate of this step.
-
Proton Transfer: The initial addition results in the formation of a transient zwitterionic intermediate.[1] This intermediate is unstable and rapidly undergoes a proton transfer from the newly bonded nitrogen to the negatively charged sulfur atom, yielding the stable thiourea product. In many cases, a second molecule of the amine can catalyze this proton transfer.[4]
The overall reaction is typically exothermic and proceeds rapidly at room temperature.[3]
Visualizing the Mechanism
Sources
Methodological & Application
Cyclooctyl Isothiocyanate: A Detailed Guide to Protein Labeling and Bioconjugation
Introduction: Navigating the Landscape of Amine-Reactive Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The ability to attach probes, drugs, or other functional molecules to a protein of interest underpins a vast array of applications, from fundamental cellular imaging to the development of next-generation antibody-drug conjugates (ADCs). Among the arsenal of chemical tools available, isothiocyanates (ITCs) represent a well-established and robust class of reagents for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2]
This guide provides an in-depth exploration of cyclooctyl isothiocyanate, a member of the aliphatic isothiocyanate family, for protein labeling and bioconjugation. While aromatic isothiocyanates like fluorescein isothiocyanate (FITC) have been extensively documented, the unique properties of aliphatic reagents like this compound merit a detailed examination. We will delve into the underlying chemical principles, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible bioconjugation.
The choice of a bulky, aliphatic moiety like a cyclooctyl group is often driven by the desire to modulate the physicochemical properties of the final conjugate. Such modifications can influence solubility, reduce non-specific binding, and potentially alter the stability of the protein conjugate.[3] This guide will equip you with the foundational knowledge and practical steps to effectively utilize this compound in your research endeavors.
The Chemistry of Isothiocyanate Conjugation: A Tale of Two Nucleophiles
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles.[4] In the context of protein chemistry, the primary targets are the unprotonated primary amines of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.
Mechanism of Amine Reactivity
The reaction is highly dependent on pH. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). The pKa of the ε-amino group of lysine is approximately 10.5, while the N-terminal α-amino group has a pKa around 8.9.[5] Therefore, to achieve efficient labeling, the reaction is typically carried out at a pH of 9.0 or higher.[6] At this alkaline pH, a sufficient concentration of deprotonated amines is available to attack the electrophilic carbon atom of the isothiocyanate group.
dot
Caption: Reaction of this compound with a primary amine on a protein.
A Note on Cysteine Reactivity
While the primary reaction is with amines at alkaline pH, it is important to note that the thiol group (-SH) of cysteine residues can also react with isothiocyanates, particularly at a pH range of 6.5-8.0, to form a dithiocarbamate linkage.[7][8] However, this reaction is generally less favorable than the reaction with amines at the recommended alkaline pH for amine labeling. For proteins with highly reactive or abundant free cysteines, this potential side reaction should be considered.
The Cyclooctyl Moiety: Considerations for Bioconjugation
The selection of this compound over other isothiocyanates, such as the commonly used FITC (which is an aromatic isothiocyanate), introduces specific considerations:
-
Hydrophobicity: The cyclooctyl group is a bulky, non-polar aliphatic moiety. Its introduction onto the protein surface will increase the local hydrophobicity.[3] This can have several consequences:
-
Solubility: Increased hydrophobicity may lead to a decrease in the overall solubility of the protein conjugate, potentially causing aggregation at high labeling densities.[4] Careful optimization of the degree of labeling is crucial.
-
Non-specific Binding: While sometimes used to enhance interactions with hydrophobic pockets, an increase in surface hydrophobicity can also lead to greater non-specific binding in immunoassays or cellular experiments.
-
Conformational Changes: Covalent modification with bulky, hydrophobic groups can induce local or even global conformational changes in the protein, which may affect its biological activity.[4]
-
-
Steric Hindrance: The bulky nature of the cyclooctyl group may introduce steric hindrance, potentially influencing the accessibility of the isothiocyanate to lysine residues located in sterically constrained regions of the protein.[9] This could lead to a more selective labeling of surface-exposed and flexible lysine residues.
-
Lack of Intrinsic Signal: Unlike FITC, the cyclooctyl group does not possess intrinsic fluorescence or a strong UV-Vis chromophore. Therefore, the this compound itself acts as a linker or a modifying agent to alter the physicochemical properties of the protein, rather than as a direct probe. If detection is required, the this compound would need to be pre-functionalized with a reporter group.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the successful labeling of proteins with this compound.
PART 1: Preparation of Reagents and Protein
-
Protein Preparation:
-
The protein of interest should be highly pure.
-
Crucially, the protein must be in an amine-free buffer (e.g., PBS, borate buffer). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the isothiocyanate.
-
If the protein is in an incompatible buffer, perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5) using dialysis or a desalting column.
-
The protein concentration should ideally be between 2-10 mg/mL to ensure efficient labeling.
-
-
This compound Stock Solution:
-
This compound is hydrophobic and not readily soluble in aqueous buffers.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL.
-
Crucially, this solution should be prepared fresh immediately before use , as isothiocyanates can degrade upon storage in solution, especially in the presence of trace amounts of water.[6]
-
PART 2: The Labeling Reaction
dot
Caption: General workflow for protein labeling with this compound.
-
Initiate the Reaction:
-
Slowly and with gentle stirring, add the calculated volume of the this compound stock solution to the protein solution. Add the reagent dropwise to avoid localized high concentrations which can lead to protein precipitation.
-
The molar ratio of this compound to protein is a critical parameter to optimize. A starting point is a 10- to 20-fold molar excess of the isothiocyanate over the protein.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
Protect the reaction mixture from light, as is good practice for all chemical conjugations, even if the label itself is not light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted isothiocyanate, a small molecule amine can be added. A common choice is to add hydroxylamine or a small volume of a Tris buffer to a final concentration of approximately 50 mM and incubate for another 1-2 hours.
-
PART 3: Purification of the Conjugate
It is imperative to remove unreacted this compound and any reaction byproducts from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method.
-
Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The larger protein conjugate will elute in the void volume, while the smaller, unreacted isothiocyanate molecules will be retained.
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
-
Dialysis:
-
Dialyze the reaction mixture against the desired storage buffer. Use at least two changes of a large volume of buffer over 24-48 hours at 4°C.
-
PART 4: Characterization of the Conjugate
-
Degree of Labeling (DOL) Determination:
-
Since this compound does not have a convenient spectroscopic handle, direct spectrophotometric determination of the DOL is not feasible as it is for fluorescent dyes like FITC.[10]
-
Mass Spectrometry (MS): This is the most accurate method. By comparing the mass of the unlabeled protein with the mass of the labeled protein, the average number of this compound molecules incorporated can be determined.
-
Indirect Methods: If the protein has a known number of lysine residues, you can use a primary amine quantification assay (e.g., a TNBSA assay) to measure the number of remaining free amines after conjugation and compare it to the unlabeled protein.
-
-
Protein Concentration:
-
Determine the protein concentration of the final conjugate solution using a standard protein assay (e.g., BCA or Bradford assay). Be aware that the modification may slightly alter the response of some colorimetric assays. Absorbance at 280 nm can also be used if the extinction coefficient of the protein is known.
-
-
Functional Analysis:
-
It is crucial to assess the biological activity of the protein after conjugation. Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) to ensure that the modification has not adversely affected the protein's function.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Inactive this compound (hydrolyzed). - Presence of competing amines in the protein buffer. - Insufficient molar excess of the reagent. | - Verify the pH of the labeling buffer is between 9.0 and 9.5. - Always prepare a fresh stock solution of this compound in anhydrous DMF or DMSO. - Ensure the protein is in an amine-free buffer before starting the reaction. - Increase the molar ratio of this compound to protein (e.g., to 30- or 40-fold excess). |
| Protein Precipitation/Aggregation | - High degree of labeling leading to increased hydrophobicity. - Localized high concentration of organic solvent. - Protein instability at alkaline pH. | - Decrease the molar ratio of this compound to protein. - Add the isothiocyanate stock solution very slowly and with vigorous stirring. - Reduce the reaction time or perform the reaction at 4°C. - Consider including stabilizing excipients like glycerol or arginine in the reaction buffer.[11] |
| Loss of Protein Activity | - Modification of lysine residues in or near the active site. - Conformational changes induced by the cyclooctyl groups. | - Decrease the degree of labeling by reducing the molar excess of the reagent or shortening the reaction time. - Consider site-directed mutagenesis to protect critical lysine residues. |
The Stability of the Thiourea Linkage: A Critical Perspective
The thiourea bond formed between the isothiocyanate and the primary amine is generally considered to be stable under typical in vitro experimental conditions. However, for in vivo applications, such as the development of therapeutic protein conjugates, the stability of this linkage warrants careful consideration.
Recent studies, particularly in the field of radiopharmaceuticals, have suggested that the thiourea bond may be susceptible to cleavage in vivo. This could be due to enzymatic degradation or other metabolic processes. In some cases, this has led to the detachment of the conjugated payload from the targeting protein, compromising the efficacy and safety of the therapeutic. It has been observed that replacing the thiourea linkage with a more stable amide bond can improve in vivo stability.
Therefore, for any application involving the administration of a this compound-protein conjugate in vivo, it is essential to conduct thorough stability studies in relevant biological matrices (e.g., plasma, serum) to validate the integrity of the conjugate over time.
Conclusion: A Versatile Tool with Important Considerations
This compound offers a straightforward and effective method for the modification of primary amines on proteins. The introduction of its bulky, aliphatic structure can be a valuable strategy for modulating the physicochemical properties of the resulting bioconjugate. However, as with any bioconjugation chemistry, a thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and comprehensive characterization of the final product are paramount to achieving reproducible and meaningful results. The potential for increased hydrophobicity and the questions surrounding the in vivo stability of the thiourea linkage are critical factors that must be addressed in the experimental design. By following the principles and protocols outlined in this guide, researchers can confidently employ this compound as a versatile tool in their protein modification and bioconjugation endeavors.
References
- Mi, Y., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 59(22), 11886-11893.
- Thean, J., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports, 5, 13175.
- McNeil, B. L., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au.
- Keppler, J. K., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 26(20), 6268.
- LigandTracer. (2021). Protocol - Protein labeling with FITC.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928-14936.
- Rawel, H. M., et al. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung, 39(5-6), 443-453.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. Immunology, 18(6), 865–873.
- Burke, T. R., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(7), 2736-2744.
- Peptideweb.com. FITC labeling.
- Xuan, W., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie International Edition, 55(33), 9571-9575.
- TdB Labs. (2024). FITC Labeling and Conjugation.
- Zhang, C., et al. (2016). π-Clamp-mediated cysteine conjugation. Nature Chemistry, 8(2), 120-128.
- Chen, S. (2005). Effect of Steric Hindrance on the Resolution of the Enantiomers of Alkyl Isothiocyanate Derivatives of Amino Acids on a Teicoplanin CSP Using a Methanol-Based Mobile Phase. Chromatographia, 62(9-10), 523-529.
- Mi, L., et al. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 7(11), 4765-4773.
- Linus Pauling Institute. Isothiocyanates.
- Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805-815.
- Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery.
- ResearchGate. (2020). Reactivity of the isothiocyanate group with cysteine and lysine.
- Arakawa, T., et al. (2007). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 8(5), 283-290.
- DeForest, C. A., & Tirrell, D. A. (2016). How PEGylation Influences Protein Conformational Stability. Biochemistry, 55(35), 4905-4914.
- Licea-Perez, H., et al. (2015). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 484, 112-120.
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- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptideweb.com [peptideweb.com]
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- 9. scispace.com [scispace.com]
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experimental protocol for conjugating cyclooctyl isothiocyanate to antibodies
Application Note & Protocol
Title: Robust Antibody Modification via Cyclooctyl Isothiocyanate Conjugation for Bioorthogonal Applications
Abstract
This guide provides a comprehensive experimental protocol for the covalent conjugation of this compound moieties to monoclonal antibodies. The isothiocyanate group serves as a robust tool for modifying primary amines, primarily the ε-amino group of lysine residues, to form a stable thiourea linkage.[1] By introducing a cyclooctyl group, this protocol equips the antibody with a strained alkyne "handle," priming it for highly specific, catalyst-free secondary reactions through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4] This bioorthogonal approach is central to the development of advanced diagnostics, targeted therapeutics like Antibody-Drug Conjugates (ADCs), and sophisticated molecular imaging agents.[5][] We will detail the entire workflow from antibody preparation and conjugation to purification and characterization, emphasizing the scientific principles that ensure a reproducible and validated outcome.
Introduction: The Strategic Value of Cyclooctyne-Modified Antibodies
The conjugation of functional small molecules to antibodies is a cornerstone of modern biopharmaceutical development.[7] While numerous methods exist, the strategy of introducing a bioorthogonal handle offers unparalleled specificity for subsequent modifications. Bioorthogonal reactions occur between two abiotic functional groups with exclusive mutual reactivity, even within complex biological environments, thereby preventing off-target interactions.[8]
The protocol described herein utilizes a heterobifunctional linker, this compound. The chemistry leverages two key reactions:
-
Isothiocyanate-Amine Coupling: The electrophilic isothiocyanate group (-N=C=S) reacts efficiently with nucleophilic primary amines on the antibody surface (predominantly lysine residues) under moderately alkaline conditions (pH 8.5-9.5) to form a highly stable thiourea bond.[1][9] This reaction is analogous to the well-established FITC labeling of proteins.[10][11][12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The conjugated cyclooctyne (e.g., dibenzocyclooctyne, DBCO) possesses significant ring strain, which provides the thermodynamic driving force for a rapid, catalyst-free cycloaddition with an azide-functionalized molecule.[4][][14] This "click chemistry" step allows for the precise attachment of a payload—be it a cytotoxic drug, a fluorescent dye, or a nanoparticle—to the antibody without the need for potentially denaturing copper catalysts.[3][15]
This two-step approach creates a versatile antibody platform, enabling the modular and specific assembly of complex bioconjugates.
Logical Workflow Diagram
Caption: High-level workflow for antibody conjugation with this compound.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Purified Monoclonal Antibody (mAb) | User-provided | Must be at ≥2 mg/mL and free of carrier proteins (e.g., BSA) and amine-containing buffers.[16] |
| DBCO-NCS (or similar cyclooctyne-NCS) | MilliporeSigma, Broadpharm | The this compound linker. DBCO is a common cyclooctyne. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | MilliporeSigma | Solvent for dissolving the water-insoluble DBCO-NCS linker.[9] |
| 0.1 M Carbonate-Bicarbonate Buffer | In-house prep | Reaction buffer, maintains optimal pH (9.0) for the isothiocyanate-amine reaction.[11] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Standard buffer for antibody storage, purification, and analysis. |
| Desalting Columns (e.g., Sephadex G-25) | Cytiva | For buffer exchange and removal of excess linker post-conjugation.[11] |
| Protein Concentration Assay Kit (BCA or A280) | Thermo Fisher Scientific | To determine antibody concentration before and after conjugation. |
| UV-Vis Spectrophotometer | Beckman Coulter | To measure absorbance for concentration and Degree of Labeling (DOL) calculations. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for conjugating ~1 mg of antibody. It should be scaled linearly as needed.
Phase 1: Antibody Preparation
The integrity of the final conjugate begins with proper antibody preparation. The presence of extraneous primary amines (from buffers like Tris or stabilizing proteins like BSA) will compete with the antibody's lysine residues, reducing conjugation efficiency.
-
Buffer Exchange: Transfer the antibody into an amine-free reaction buffer. A 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0 is ideal for the isothiocyanate reaction.[11][17]
-
Use a desalting column (e.g., Sephadex G-25) or a centrifugal filter unit (e.g., Amicon Ultra, 10K MWCO) equilibrated with the reaction buffer.[16]
-
Process the antibody according to the manufacturer's instructions to ensure complete buffer exchange.
-
-
Concentration Adjustment: Adjust the final antibody concentration to 2-5 mg/mL in the reaction buffer.[9][13] Higher concentrations can improve reaction kinetics but may increase the risk of aggregation.
-
Confirm Concentration: Measure the absorbance of the prepared antibody solution at 280 nm (A280) to confirm the precise concentration. For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1.0 mg/mL.[17]
Phase 2: Conjugation Reaction
The key to a successful conjugation is controlling the molar ratio of the linker to the antibody. A significant molar excess is required, but excessive amounts can lead to over-labeling, which may cause aggregation or loss of function.[18]
Chemical Reaction Diagram
Caption: Reaction of an antibody's primary amine with this compound.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound (e.g., DBCO-NCS) in anhydrous DMSO to a concentration of 10 mM.[16][19] Note: Isothiocyanates are moisture-sensitive; use fresh, high-quality DMSO.
-
Calculate Molar Excess: Determine the volume of linker stock solution to add. A starting point is a 10- to 20-fold molar excess of linker over the antibody.[16] For a first-time conjugation, it is advisable to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition.[17]
-
Calculation:
-
Moles of Ab = (mg of Ab) / (MW of Ab in mg)
-
MW of IgG ≈ 150,000 g/mol = 150,000,000 mg/mol
-
Volume of Linker (µL) = (Moles of Ab × Molar Excess) / (10 µmol/mL) × 1000
-
-
-
Initiate Reaction: Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.[16]
-
Incubate: Incubate the reaction at room temperature for 1-2 hours with gentle, continuous mixing (e.g., on a rotator).[18][20] Protect the reaction from light, especially if the cyclooctyne moiety is light-sensitive.
Phase 3: Purification of the Conjugate
Purification is a critical step to remove unreacted linker, which could interfere with downstream applications and complicate characterization.[21]
-
Primary Purification Method - Size Exclusion Chromatography (SEC): This is the preferred method for separating the large antibody conjugate (~150 kDa) from the small molecule linker (<1 kDa).
-
Equilibrate a desalting column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.
-
Apply the entire reaction mixture to the column.
-
Collect fractions according to the manufacturer's protocol. The antibody conjugate will elute in the void volume.
-
-
Alternative Method - Tangential Flow Filtration (TFF): For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) is highly effective for buffer exchange and removal of small molecules.[][23] This method can maintain yields above 90%.[]
-
Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa) to retain the antibody while allowing the smaller impurities to pass through.
-
Characterization and Quality Control
Characterizing the final product is essential to validate the conjugation process and ensure the quality of the material for subsequent experiments.[24] The primary goals are to determine the Degree of Labeling (DOL) and to confirm the antibody's structural integrity.[25][26]
Determination of Degree of Labeling (DOL)
The DOL (or Drug-to-Antibody Ratio, DAR, in ADC contexts) is the average number of cyclooctyne molecules conjugated to each antibody.[24][27]
Method: UV-Vis Spectrophotometry
This is the most common method if the cyclooctyne has a distinct UV absorbance peak separate from the protein's peak at 280 nm. For DBCO, this peak is typically around 309 nm.[19]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the cyclooctyne (e.g., A309 for DBCO).
-
Calculate Concentrations:
-
Concentration of Cyclooctyne (M): C_linker = A_max / ε_linker (Where εlinker is the molar extinction coefficient of the cyclooctyne at its λmax. For DBCO at 309 nm, ε ≈ 12,000 M-1cm-1).[19]
-
Corrected Antibody Concentration (M): The cyclooctyne also absorbs light at 280 nm, so its contribution must be subtracted from the total A280 reading. A_280,corrected = A_280,measured - (A_max × CF) (Where CF is the correction factor = εlinker,280 / εlinker,max).[19] C_Ab = A_280,corrected / ε_Ab (Where εAb for a typical IgG is ≈ 210,000 M-1cm-1).
-
-
Calculate DOL: DOL = C_linker / C_Ab
An optimal DOL is typically between 2 and 4. Higher ratios can lead to instability and aggregation.[18]
Assessment of Antibody Integrity
Method 1: SDS-PAGE
Run the conjugate on a non-reducing SDS-PAGE gel alongside the unconjugated antibody. Successful conjugation should not significantly alter the main band at ~150 kDa. The absence of fragmentation indicates the antibody's covalent structure is intact. The presence of high molecular weight bands could indicate aggregation.
Method 2: Size Exclusion Chromatography (SEC-HPLC)
Analytical SEC-HPLC is a powerful tool to quantify the monomeric purity of the conjugate.
-
The conjugate should elute at the same retention time as the native antibody.
-
The appearance of earlier-eluting peaks indicates the formation of aggregates.
-
The monomeric fraction should ideally be >95%.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL (<1) | - Inefficient buffer exchange (residual amines).- Degraded/hydrolyzed linker.- Insufficient molar excess of linker. | - Ensure complete removal of Tris or other primary amines.- Use fresh, anhydrous DMSO and a new vial of linker.- Increase the molar excess of the linker in increments. |
| High DOL (>8) / Precipitation | - Excessive molar ratio of linker.- High antibody concentration.- High percentage of DMSO. | - Reduce the molar excess of the linker.- Perform the reaction at a lower antibody concentration (e.g., 2 mg/mL).- Ensure final DMSO concentration is <10%. |
| Antibody Aggregation (seen in SEC) | - Over-labeling introduces hydrophobicity.- pH instability during reaction. | - Optimize for a lower DOL (target 2-4).- Ensure the reaction buffer pH is stable and accurate.- Consider including a small amount of a non-ionic surfactant. |
| Loss of Antibody Activity | - Conjugation at or near the antigen-binding site (paratopes).- Denaturation during the process. | - This is an inherent risk of random lysine conjugation. If activity is lost, site-specific conjugation methods may be required.- Handle the antibody gently and avoid harsh conditions. |
References
- Chen, J., et al. (2017). Current approaches for the purification of antibody-drug conjugates. PubMed.
- Kaur, S., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. American Chemical Society.
- Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). EnamineStore.
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification. BOC Sciences.
- Jones, C., & Langer, K. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
- Unknown Author. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. WOC.
- Chen, J., et al. (2020). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI.
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
- Unknown Author. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Technology Networks.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- D'Atri, V., et al. (2018). Biophysical Methods for Characterization of Antibody-Drug Conjugates. PubMed.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification. Sigma-Aldrich.
- van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH.
- Unknown Author. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Creative Commons.
- Kobs, G. (2015). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections.
- Lumiprobe. (n.d.). How to attach DBCO (ADIBO) group to an antibody?. Lumiprobe.
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- BenchChem. (n.d.). A Technical Guide to Click Chemistry for Bioconjugation. BenchChem.
- van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
- Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube.
- Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate.
- Fonović, M., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- Najjarzadeh, N. (2024). FITC Labeling and Conjugation. TdB Labs.
- Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Creative Biolabs.
- Becker, T., et al. (2020). Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. PMC - NIH.
- Pravetoni, M., et al. (2012). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC.
- Kormos, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing.
- ResearchGate. (2022). Using DBCO-NHS as a crosslinker.conjugated to antibodies and azide-modified oligonucleotides?. ResearchGate.
- Keinänen, O., et al. (2015). The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies. PMC - NIH.
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- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. NIH.
- Sigma-Aldrich. (n.d.). FluoroTag FITC Conjugation Kit (FITC1) - Technical Bulletin. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). Fluorescein Isothiocyanate (FITC) - conjugated Antibodies. Thermo Fisher Scientific.
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Cyclooctyl Isothiocyanate in Drug Discovery: A Guide to Covalent Targeting Strategies
Introduction: The Unique Potential of Cyclooctyl Isothiocyanate in Covalent Drug Design
Isothiocyanates (ITCs) are a class of reactive organic compounds characterized by the –N=C=S functional group.[1] Naturally occurring in cruciferous vegetables, they have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3] The therapeutic potential of ITCs stems from their ability to act as electrophiles, forming covalent bonds with nucleophilic residues on proteins, thereby modulating their function.[4]
This guide focuses on a specific, synthetically accessible ITC, This compound , and its applications in drug discovery and development. While many studies have focused on naturally derived ITCs like sulforaphane and benzyl isothiocyanate, the cyclooctyl moiety offers distinct physicochemical properties that can be strategically leveraged by researchers. The large, lipophilic cyclooctyl group can influence a compound's membrane permeability, solubility, and steric interactions within a protein's binding pocket, potentially leading to altered potency and selectivity profiles compared to smaller, more common ITCs.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing this compound as a tool for covalent ligand discovery and as a warhead in the design of targeted covalent inhibitors.
The Chemistry of Covalent Modification by Isothiocyanates
The isothiocyanate group is a versatile electrophile that can react with several nucleophilic amino acid residues in proteins. The primary targets are the thiol group of cysteine and the ε-amino group of lysine.[4] The reaction with the N-terminal α-amino group of a protein, particularly proline, is also a well-documented and functionally important interaction for some targets.[5]
-
Reaction with Cysteine: The reaction with the sulfhydryl group of a cysteine residue forms a dithiocarbamate adduct. This reaction is generally rapid but can be reversible, especially in the presence of other thiols like glutathione.[4]
-
Reaction with Lysine: The reaction with the primary amine of a lysine residue forms a stable, irreversible thiourea bond. This reaction is typically slower than the reaction with cysteine and is favored under slightly alkaline conditions (pH 8.5-9.0), which deprotonate the lysine's ε-amino group, increasing its nucleophilicity.[6]
-
Reaction with N-terminal Proline: In specific proteins, such as Macrophage Migration Inhibitory Factor (MIF), the N-terminal proline is a key catalytic residue and a primary target for ITC covalent modification.[5]
The choice of the target nucleophile can be influenced by the local microenvironment within the protein's binding site, including the pKa of the residue and its accessibility. The irreversible nature of the thiourea linkage with lysine makes it a particularly attractive interaction for developing potent and durably acting covalent inhibitors.
PART 1: Application Notes & Strategic Guidance
This compound as a Covalent Screening Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development. The incorporation of a reactive electrophile, such as an isothiocyanate, into a fragment library allows for the discovery of covalent binders. This compound, with its simple, rigid, and lipophilic scaffold, is an excellent candidate for inclusion in a covalent fragment library.
Rationale for Use:
-
Target Identification: Screening this compound against a purified protein or in a cellular proteome can help identify novel "ligandable" pockets containing reactive nucleophiles.
-
Irreversible Binding: The formation of a covalent bond allows for the capture and subsequent identification of even weakly interacting fragments by techniques like mass spectrometry.
-
Structural Insights: Co-crystallization or cryogenic electron microscopy (cryo-EM) of a protein covalently modified by this compound can provide a high-resolution map of the binding site, guiding the elaboration of the fragment into a more potent lead compound.
Developing Targeted Covalent Inhibitors
Once a protein target of interest is known to possess a suitably positioned nucleophile, this compound can be incorporated into a larger molecule that contains a recognition element (pharmacophore) for the target. This strategy aims to create a highly specific and potent covalent inhibitor.
Design Principles:
-
Warhead Placement: The this compound moiety should be positioned on the ligand scaffold such that the electrophilic carbon is optimally oriented to react with the target nucleophile (e.g., a non-catalytic lysine) within the binding pocket.
-
Tuning Reactivity: While the inherent reactivity of the isothiocyanate is generally moderate, the overall rate of covalent bond formation will be governed by the binding affinity (Ki) of the non-covalent recognition part of the molecule. A higher affinity leads to a longer residence time of the inhibitor in the binding pocket, increasing the probability of the covalent reaction.
-
Leveraging the Cyclooctyl Group: The bulky and hydrophobic nature of the cyclooctyl group can be exploited to occupy hydrophobic pockets within the binding site, contributing to the overall binding affinity and selectivity of the inhibitor.
PART 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of this compound
This protocol describes a general and efficient one-pot, two-step procedure for the synthesis of alkyl isothiocyanates from the corresponding primary amine, which can be readily adapted for the synthesis of this compound from cyclooctylamine.[7][8]
Materials:
-
Cyclooctylamine
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N) or another organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) as a desulfurization reagent[7]
-
Dichloromethane (DCM) as solvent
-
Microwave reactor (optional, can accelerate the reaction)[7]
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
In a suitable reaction vessel, dissolve cyclooctylamine (1 equivalent) in DCM.
-
Add triethylamine (3 equivalents) and carbon disulfide (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5 minutes to allow for the in-situ formation of the dithiocarbamate salt.
-
Add the desulfurization reagent, DMT/NMM/TsO- (1 equivalent).
-
If using a microwave reactor, irradiate the mixture for approximately 3 minutes at 90°C.[7] Alternatively, the reaction can be stirred at room temperature or gently heated until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: One-pot, two-step synthesis of this compound.
Protocol 2.2: Covalent Labeling of a Target Protein with this compound
This protocol provides a general method for covalently modifying a purified protein with this compound, optimized for targeting lysine residues.
Materials:
-
Purified target protein (at least 2 mg/mL)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0 (Prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system: Size-exclusion chromatography (e.g., a desalting column) or dialysis cassettes
-
Protein concentration determination assay (e.g., Bradford or BCA)
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation: Dialyze the purified protein against the Labeling Buffer overnight at 4°C to remove any interfering primary amines (like Tris or glycine) and to adjust the pH for optimal lysine reactivity.[6] After dialysis, determine the protein concentration.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Labeling Reaction:
-
While gently stirring the protein solution at room temperature, slowly add a 10- to 20-fold molar excess of the this compound stock solution.[9] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1-2 hours at room temperature.
-
Purification: Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform extensive dialysis against the storage buffer.
-
Characterization:
-
Confirm the covalent modification by mass spectrometry. A mass increase corresponding to the molecular weight of this compound (169.29 g/mol ) is expected for each modification event.
-
Perform tandem mass spectrometry (MS/MS) on the proteolytically digested labeled protein to identify the specific lysine residue(s) that have been modified.[10]
-
Diagram of Protein Labeling Workflow:
Caption: Workflow for covalent labeling of proteins with this compound.
Protocol 2.3: In Vitro Tubulin Polymerization Assay
Many isothiocyanates are known to inhibit cancer cell proliferation by interfering with microtubule dynamics.[11] This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure, commercially available)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP[12]
-
Glycerol
-
This compound and control compounds (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as a destabilizer)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of tubulin (e.g., 4 mg/mL) in G-PEM buffer on ice. Keep on ice and use within one hour.
-
Prepare 10X stock solutions of this compound and control compounds in G-PEM buffer with 10% DMSO.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add 5 µL of the 10X compound solution.
-
Add 45 µL of the 2X tubulin stock solution to each well. The final tubulin concentration will be approximately 2 mg/mL.
-
-
Measurement:
-
Data Analysis:
-
Plot absorbance (OD340) versus time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the this compound-treated samples to the vehicle control (DMSO). Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
-
Table 1: Example Data for ITC Effects on Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization (%) | Reference |
|---|---|---|---|
| Benzyl ITC (BITC) | 100 | ~70% | [13] |
| Phenethyl ITC (PEITC) | 100 | ~50% | [13] |
| Sulforaphane (SFN) | 100 | ~25% | [13] |
| Cyclooctyl ITC | TBD | To be determined |
Note: This table presents example data for other ITCs to illustrate expected outcomes. The efficacy of this compound would need to be determined experimentally.
Protocol 2.4: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
MIF is a pro-inflammatory cytokine with a unique tautomerase activity that is inhibited by ITCs through covalent modification of the N-terminal proline.[5] This spectrophotometric assay measures the inhibition of MIF's tautomerase activity.
Materials:
-
Recombinant human or murine MIF
-
Assay Buffer: 25 mM Sodium Phosphate, pH 6.0, 1 mM EDTA[14]
-
Substrate: L-dopachrome methyl ester (prepare fresh)
-
Mix equal volumes of 4 mM L-3,4-dihydroxyphenylalanine methyl ester hydrochloride and 8 mM sodium (meta)periodate. Incubate at room temperature for 5 minutes.[14]
-
-
This compound and control compounds
-
96-well UV-transparent plates
-
Microplate reader capable of measuring absorbance at 475 nm in kinetic mode
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Assay Initiation:
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 475 nm every 10-20 seconds for 3-5 minutes. The decolorization of the substrate is proportional to MIF tautomerase activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 2: Example IC50 Values for ITC-Mediated MIF Inhibition
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Benzyl ITC (BITC) | 0.79 | [16] |
| Phenethyl ITC (PEITC) | < 1.0 | [14] |
| Sulforaphane | 2.98 | [2] |
| Cyclooctyl ITC | TBD | To be determined |
Note: This table presents example data for other ITCs. The IC50 for this compound would need to be determined experimentally.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, tool in the arsenal of chemical probes and covalent warheads for drug discovery. Its distinct steric and electronic properties, conferred by the cyclooctyl scaffold, may offer advantages in targeting specific protein topographies and achieving novel selectivity profiles. The protocols detailed herein provide a robust framework for researchers to begin exploring the potential of this compound in their own research programs, from initial target identification and validation to the rational design of next-generation covalent therapeutics. As the field of covalent drug discovery continues to expand, the systematic exploration of diverse electrophilic scaffolds, such as this compound, will be crucial for unlocking new therapeutic opportunities.
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- 14. Nutrient Isothiocyanates Covalently Modify and Inhibit the Inflammatory Cytokine Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new class of isothiocyanate-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclooctyl Isothiocyanate: A Guide to In Vitro and In Vivo Experimental Design
Introduction: The Therapeutic Potential of Isothiocyanates and the Novelty of Cyclooctyl Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables.[1][2][3][4] Decades of research have illuminated their significant potential as chemopreventive and therapeutic agents.[1][2][5] The biological activities of ITCs are diverse, encompassing the induction of phase II detoxification enzymes, modulation of inflammatory pathways, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][2][6] These multifaceted mechanisms of action make ITCs compelling candidates for drug development, particularly in oncology.[2][7]
This guide focuses on a novel, less-explored member of this family: this compound. While extensive research exists for ITCs like sulforaphane and phenethyl isothiocyanate (PEITC)[2][8][9][10][11], this compound represents a frontier in ITC research. Its unique eight-carbon cyclic alkyl structure may confer distinct physicochemical properties, such as lipophilicity and steric hindrance, which could influence its biological activity, cellular uptake, and pharmacokinetic profile.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro and in vivo experiments to characterize the biological effects of this compound. The protocols herein are grounded in established methodologies for ITC research and are designed to be adaptable for the specific investigation of this novel compound.
Part 1: In Vitro Experimental Design: Elucidating the Cellular Effects of this compound
The initial characterization of a novel compound like this compound begins with a systematic evaluation of its effects on cultured cells. This section outlines key in vitro assays to determine its cytotoxic and apoptotic potential, providing a foundation for understanding its mechanism of action.
Assessment of Cell Viability and Cytotoxicity
A fundamental first step is to determine the concentration-dependent effect of this compound on cancer cell viability. This is crucial for identifying the effective concentration range for subsequent mechanistic studies. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[12][13][14][15][16] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[12][14]
Causality Behind Experimental Choices:
-
Choice of Assay (MTT vs. XTT): The MTT assay results in an insoluble formazan product that requires a solubilization step, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[12][13] For high-throughput screening, the XTT assay is often preferred due to its streamlined workflow.[12]
-
Cell Lines: A panel of cancer cell lines from different tissues of origin should be used to assess the breadth of this compound's activity. Including a non-cancerous cell line is critical to evaluate potential cytotoxicity to normal cells and determine a therapeutic window.
-
Dose Range and Incubation Time: A broad range of concentrations (e.g., from nanomolar to high micromolar) should be tested initially to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17] Incubation times should also be varied (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound.[3]
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| PC-3 | Prostate Cancer | 48 | 22.5 |
| A549 | Lung Cancer | 48 | 18.9 |
| HCT116 | Colon Cancer | 48 | 12.8 |
| HEK293 | Normal Kidney | 48 | > 100 |
Protocol 1: Cell Viability Assessment using the XTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Typically, this involves mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once the cytotoxic potential of this compound is established, the next critical step is to determine the mechanism of cell death. Isothiocyanates are known to induce apoptosis, or programmed cell death, in cancer cells.[2] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18][19][20]
Causality Behind Experimental Choices:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.[18][21]
-
Flow Cytometry: This technique allows for the rapid, quantitative analysis of individual cells in a population, providing statistically robust data on the different cell populations.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Diagram 1: Experimental Workflow for In Vitro Analysis of this compound
Caption: A structured approach for the in vivo assessment of this compound.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust starting point for the comprehensive evaluation of this compound. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo safety and efficacy, researchers can build a strong data package to support its further development as a potential therapeutic agent. Future studies should delve deeper into its molecular targets, explore its potential in combination with other anti-cancer drugs,[6][7][9] and investigate its efficacy in other preclinical models of cancer. The unique chemical structure of this compound holds promise for novel biological activities, and rigorous scientific investigation is key to unlocking its full therapeutic potential.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
- The Annexin V Apoptosis Assay. (URL: [Link])
- Chemoprotection against cancer by isothiocyanates: a focus on the animal models and the protective mechanisms - PubMed. (URL: [Link])
- MTT assay - Wikipedia. (URL: [Link])
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
- In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the r
- Chemoprotective glucosinolates and isothiocyanates of broccoli sprouts: metabolism and excretion in humans - PubMed. (URL: [Link])
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- Pharmacokinetics and pharmacodynamics of isothiocyan
- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - Frontiers. (URL: [Link])
- Selected isothiocyanates rapidly induce growth inhibition of cancer cells - AACR Journals. (URL: [Link])
- Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells - PubMed. (URL: [Link])
- Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition - Cambridge University Press & Assessment. (URL: [Link])
- Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed. (URL: [Link])
- Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells - Frontiers. (URL: [Link])
- (PDF) Are isothiocyanates potential anti-cancer drugs?
- In Vivo Pharmacokinetics and Regulation of Gene Expression Profiles by Isothiocyanate Sulforaphane in the Rat - ResearchG
- Isothiocyanates | Linus Pauling Institute | Oregon St
- Study of the chemical reduction of the fumonisins toxicity using allyl, benzyl and phenyl isothiocyanate in model solution and in food products - PubMed. (URL: [Link])
- Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells - ResearchG
- Cancer chemoprevention with dietary isothiocyanates mature for clinical transl
- Isothiocyanates: a Review - Research Journal of Pharmacognosy. (URL: [Link])
- Cyclopentyl isothiocyanate | C6H9NS | CID 141792 - PubChem - NIH. (URL: [Link])
- Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC - PubMed Central. (URL: [Link])
- (a) Experimental design of in vivo experiment. Mice were divided into...
- In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolates from seeds of cruciferous vegetables - PubMed. (URL: [Link])
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
- Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Strategies for improving hydrophobic drugs solubility and bioavailability - OUCI. (URL: [Link])
- Isothiocyanates: translating the power of plants to people - PMC - PubMed Central. (URL: [Link])
- Representative effects of isothiocyanates on cellular cycle arrest,...
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic
- In vivo Fluorescein Isothiocyanate-dextran (FD4)
- Octyl isothiocyanate | C9H17NS | CID 78161 - PubChem - NIH. (URL: [Link])
- Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement? - MDPI. (URL: [Link])
- cyclohexyl isothiocyanate, 1122-82-3 - The Good Scents Company. (URL: [Link])
- The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo - PubMed. (URL: [Link])
- In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed. (URL: [Link])
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Application Notes & Protocols: The Use of Cyclooctyl Isothiocyanate in the Synthesis of Therapeutic Compounds
Preamble: The Strategic Integration of the Cyclooctyl Moiety in Medicinal Chemistry via the Isothiocyanate Functional Group
In the landscape of modern drug discovery, the isothiocyanate (-N=C=S) functional group serves as a highly versatile electrophilic synthon, renowned for its reactivity towards a plethora of nucleophiles to generate a diverse array of bioactive molecules.[1] While naturally occurring isothiocyanates like sulforaphane have garnered significant attention for their potent anticancer and anti-inflammatory properties, the synthetic exploration of non-natural isothiocyanates offers a vast and largely untapped chemical space for therapeutic innovation.[2][3] This guide focuses on a particularly intriguing, yet underexplored building block: cyclooctyl isothiocyanate .
The rationale for employing the cyclooctyl moiety is rooted in its unique stereochemical and physicochemical properties. As an eight-membered carbocyclic ring, it imparts a distinct three-dimensional and conformationally flexible scaffold to a molecule.[4] This non-planar, bulky aliphatic group can significantly enhance lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic incorporation of such a group can improve membrane permeability and modulate interactions with hydrophobic pockets of biological targets.[5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinning for the use of this compound but also robust, field-proven protocols for its synthesis and subsequent derivatization into therapeutically relevant compounds, primarily focusing on the synthesis of N,N'-disubstituted thioureas.
Part 1: Application Notes - The "Why" and "How" of this compound in Drug Design
The Isothiocyanate Functional Group: A Versatile Covalent Warhead and Synthetic Hub
Isothiocyanates are electrophilic compounds that readily react with nucleophiles such as primary and secondary amines, thiols, and alcohols.[6] This reactivity is central to their biological activity and synthetic utility.
-
Mechanism of Action: Many isothiocyanates exert their biological effects by forming covalent adducts with cysteine residues on proteins, thereby modulating their function.[6] This mechanism is implicated in their anti-inflammatory, anticancer, and antimicrobial activities.[7][8]
-
Synthetic Utility: The most prominent reaction of isothiocyanates in medicinal chemistry is their reaction with amines to form thiourea derivatives.[9] Thioureas are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[10]
The Cyclooctyl Group: A Lipophilic Scaffold for Enhanced Pharmacokinetics
The choice of the "R" group in an isothiocyanate (R-N=C=S) is critical for tuning the pharmacological profile of its derivatives. The cyclooctyl group offers several potential advantages:
-
Enhanced Lipophilicity: The large, non-polar cyclooctyl ring increases the overall lipophilicity of the molecule. This can lead to improved cell membrane penetration and better distribution into tissues.
-
Metabolic Stability: The carbocyclic nature of the cyclooctyl group can confer greater metabolic stability compared to linear alkyl chains, which are more susceptible to enzymatic oxidation.
-
Conformational Flexibility: The cyclooctyl ring exists in several low-energy conformations, such as the boat-chair and twist-chair forms. This flexibility can allow for an induced fit at the binding site of a biological target, potentially leading to higher affinity and selectivity.[4]
-
Novelty and Patentability: As a less-explored scaffold in drug design compared to smaller rings or aromatic systems, derivatives of this compound may offer opportunities for novel intellectual property.
Therapeutic Hypotheses for this compound Derivatives
Based on the known bioactivities of thioureas and other isothiocyanate derivatives, we can hypothesize several therapeutic applications for compounds derived from this compound:
-
Anticancer Agents: By combining the cell growth inhibitory properties of the thiourea moiety with the enhanced cellular uptake potentially conferred by the cyclooctyl group, novel anticancer agents could be developed.[10]
-
Antimicrobial Agents: The lipophilic nature of the cyclooctyl group could enhance the disruption of bacterial cell membranes, a key mechanism for many antimicrobial agents. Aromatic isothiocyanates are known to be potent antimicrobials, and bulky aliphatic groups may offer a different spectrum of activity.[8]
-
Neuroprotective Agents: The ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. The lipophilicity imparted by the cyclooctyl group could facilitate this, opening avenues for the development of agents for neurodegenerative diseases.[11]
Part 2: Experimental Protocols
Synthesis of this compound from Cyclooctylamine
This protocol describes a reliable, one-pot, two-step synthesis of this compound from the commercially available starting material, cyclooctylamine. The method involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[1][12]
Sources
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- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Labeling Proteins with Cyclooctyl Isothiocyanate
Welcome to the technical support center for protein labeling with cyclooctyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with this compound?
A1: The labeling reaction occurs via the nucleophilic attack of primary amines on the protein by the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This forms a stable covalent thiourea bond. The primary targets on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][2][3][4]
Q2: Why is reaction pH a critical parameter for successful labeling?
A2: The reaction is highly pH-dependent because the targeted primary amines must be in a deprotonated, nucleophilic state (-NH₂) to react with the isothiocyanate.[5] A basic pH, typically between 8.5 and 9.5, is recommended to ensure the availability of reactive amines.[6] At lower pH values, these amines are protonated (-NH₃⁺) and non-reactive.
Q3: Can this compound react with other amino acid residues?
A3: While primary amines are the main targets under alkaline conditions, isothiocyanates can also react with thiol groups of cysteine residues, particularly at a slightly lower pH range of 6.5-8.0, to form a dithiocarbamate linkage.[2][3] However, the thiourea bond formed with amines is generally more stable.[1]
Q4: What are the advantages of using this compound for protein labeling?
A4: Alkyl isothiocyanates, like this compound, exhibit significant reactivity. The cyclooctyl group can introduce a hydrophobic and sterically bulky tag, which may be desirable for specific applications, such as influencing protein folding, aggregation, or interaction with other molecules.
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Due to its hydrophobicity, removing excess this compound is crucial to prevent non-specific binding and protein aggregation. Common methods include size-exclusion chromatography (e.g., gel filtration columns), dialysis, and precipitation with a cold organic solvent like acetone.[6][7]
Experimental Workflow & Reaction Mechanism
The overall workflow for labeling proteins with this compound involves several key stages, from protein preparation to characterization of the final conjugate.
Caption: A streamlined workflow for protein labeling with this compound.
The chemical reaction underlying this process is the formation of a stable thiourea linkage.
Caption: Reaction of a protein's primary amine with this compound.
Optimizing Reaction Conditions
Success in protein labeling hinges on the careful optimization of several key parameters. The following table provides a starting point for your experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5 | Ensures primary amines (lysine, N-terminus) are deprotonated and nucleophilic for efficient reaction.[5][6] Carbonate-bicarbonate or borate buffers are commonly used.[6][8] Avoid amine-containing buffers like Tris or glycine.[6][9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation.[10] Room temperature reactions are typically faster.[11] |
| Reaction Time | 1 hour to overnight | Shorter times are often sufficient at room temperature, while overnight incubations are common at 4°C.[10] The optimal time should be determined empirically. |
| Molar Ratio (Isothiocyanate:Protein) | 10:1 to 100:1 | A molar excess of the isothiocyanate drives the reaction to completion. The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling.[6] Start with a 20-fold molar excess and optimize. |
| Protein Concentration | >1 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. A concentration of 2-10 mg/mL is a good starting point. |
| Solvent for Isothiocyanate | Anhydrous DMSO or DMF | This compound is hydrophobic and should be dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous protein solution.[10][12] The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incorrect pH: The reaction buffer pH is too low, leading to protonated, non-reactive amines.[5] 2. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) or sodium azide in the buffer.[6] 3. Insufficient Molar Excess: The ratio of this compound to protein is too low. 4. Hydrolyzed Reagent: The isothiocyanate has been degraded by moisture. | 1. Verify and Adjust pH: Ensure the reaction buffer is within the optimal pH range of 8.5-9.5.[6][9] 2. Buffer Exchange: Dialyze or use a desalting column to exchange the protein into a suitable amine-free buffer like carbonate-bicarbonate or borate.[6][9][8] 3. Increase Molar Ratio: Incrementally increase the molar excess of this compound. 4. Use Fresh Reagent: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[10] |
| Protein Precipitation/Aggregation | 1. High Degree of Labeling: Over-labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. 2. High Organic Solvent Concentration: The concentration of DMSO or DMF in the final reaction mixture is too high. 3. Unstable Protein: The protein is not stable under the required alkaline pH or temperature conditions. | 1. Reduce Molar Ratio: Decrease the molar excess of the isothiocyanate to lower the degree of labeling. 2. Minimize Organic Solvent: Add the dissolved isothiocyanate to the protein solution slowly while stirring to ensure rapid mixing and minimize local high concentrations of the organic solvent.[10] Aim for a final solvent concentration below 10%. 3. Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| High Background/Non-specific Binding | 1. Inefficient Removal of Excess Reagent: Unreacted, hydrophobic this compound remains in the sample. 2. Precipitation of Excess Reagent: The hydrophobic isothiocyanate may precipitate out of the aqueous solution and co-purify with the protein. | 1. Thorough Purification: Use size-exclusion chromatography or extensive dialysis to remove all unreacted reagent.[6][7] Consider a multi-step purification approach if necessary. 2. Centrifugation: After the reaction, centrifuge the mixture to pellet any precipitated reagent before proceeding with purification.[9] |
Step-by-Step Methodologies
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
Protocol 2: Characterization of Labeled Protein
-
Degree of Labeling (DOL) Determination:
-
Confirmation of Labeling Site:
-
Functional Analysis:
-
It is crucial to assess whether the labeling has affected the protein's biological activity. Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) to compare the activity of the labeled protein to the unlabeled control.[12]
-
References
- AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices.
- Mi, L., & Chung, F. L. (2011).
- Wang, Y., & Li, Y. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2011, 807930.
- ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., ... & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1736-1745.
- Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., ... & Chung, F. L. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical research in toxicology, 24(10), 1736-1745.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- ResearchGate. Stability studies of isothiocyanates and nitriles in aqueous media.
- Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (138), 58097.
- MS Vision. Characterization of intact and modified proteins by mass spectrometry.
- Arkat USA. Reactivity and diverse synthetic applications of acyl isothiocyanates.
- Kedziora, K., et al. (2020).
- Nairn, R. C., Ghose, T., & Tannenberg, A. E. G. (1966). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 11(4), 361–369.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
- Van Eeckhout, T., et al. (2021). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Ghent University Academic Bibliography.
- The, T. H., & Feltkamp, T. E. W. (1970). Conjugation of fluorescein isothiocyanate to antibodies. Immunology, 18(6), 865–873.
- Gulyas, E. S., et al. (2020).
- Keppler, J. K., et al. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 25(24), 6005.
- TdB Labs. FITC Labeling and Conjugation.
- ResearchGate. The best protocol for FITC labeling of proteins.
- Coin, I., & Valiyaveetil, F. I. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. ACS chemical biology, 11(8), 2139-2144.
- Wu, H., et al. (2014). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Journal of colloid and interface science, 431, 116-123.
- LigandTracer. Protocol - Protein labeling with FITC.
- ResearchGate. Labelling of proteins with 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and lanthanides and detection by ICP-MS.
- Keppler, J. K., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological procedures online, 17, 11.
- ResearchGate. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Gulyas, E. S., et al. (2020).
- ResearchGate. (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates.
- Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534-537.
- Kolmakov, K., et al. (2010). Silicon-rhodamine isothiocyanate for fluorescent labelling.
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scrum-net.co.jp [scrum-net.co.jp]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Identification of Potential Protein Targets of Isothiocyanates by Prot" by Lixin Mi, Brian L. Hood et al. [digitalcommons.cedarville.edu]
- 16. msvision.com [msvision.com]
Technical Support Center: Purification of Cyclooctyl Isothiocyanate-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of cyclooctyl isothiocyanate-labeled peptides. The unique hydrophobicity of the cyclooctyl group presents specific challenges that this guide aims to address with scientifically grounded, field-proven insights.
Table of Contents
Frequently Asked Questions (FAQs)
FAQ 1: Why is purifying this compound-labeled peptides so challenging?
The primary challenge stems from the significant increase in hydrophobicity imparted by the this compound label. This bulky, non-polar group can lead to several purification issues:
-
Poor Solubility: The labeled peptides often have low solubility in the aqueous mobile phases typically used in reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].
-
Strong Retention: The increased hydrophobicity causes the peptide to bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent for elution[3].
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape, low recovery, and even column clogging[1].
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis and labeling reaction may have similar retention times to the desired product, making separation difficult.
FAQ 2: What are the common impurities I can expect in my crude sample?
After the labeling reaction, your crude product will likely contain a mixture of components besides your target peptide:
-
Unreacted Peptide: Incomplete labeling reaction will leave behind the original, more polar peptide.
-
Excess this compound: Unreacted labeling reagent.
-
Hydrolyzed Reagent: this compound can hydrolyze in aqueous buffer to form cyclooctylamine.
-
Side-Reaction Products: Isothiocyanates can react with other nucleophilic groups on the peptide, such as the thiol group of cysteine, although this is less common at the basic pH used for amine labeling[4][5]. A significant side reaction to be aware of, particularly if labeling is performed on a solid support, is the Edman degradation-type cyclization, which can lead to the cleavage of the N-terminal amino acid[4][6][7].
-
Synthesis-Related Impurities: Deletion sequences, truncated peptides, and incompletely deprotected peptides from the solid-phase peptide synthesis (SPPS) process will also be present[8].
FAQ 3: Can I use standard Reverse-Phase HPLC (RP-HPLC) conditions?
Standard RP-HPLC conditions, typically using acetonitrile and water with 0.1% trifluoroacetic acid (TFA), are often a good starting point but usually require modification for highly hydrophobic peptides[3][8]. The strong retention of the cyclooctyl-labeled peptide may necessitate a higher percentage of organic solvent in the mobile phase for elution. You may also need to consider alternative organic modifiers or stationary phases to achieve optimal separation[8][9].
FAQ 4: How can I improve the solubility of my labeled peptide before purification?
Improving solubility is a critical first step. Here are some strategies:
-
Solvent Screening: Test the solubility of your crude peptide in various organic solvents such as acetonitrile, isopropanol, n-propanol, and dimethyl sulfoxide (DMSO)[1][10].
-
Stepwise Dissolution: A proven method for dissolving hydrophobic peptides is to first add the pure organic solvent to wet the peptide, followed by any acidic or basic modifiers, and finally the aqueous component[1][10].
-
Acidification: Adding a small amount of acid, like acetic acid or TFA, can help to protonate acidic residues and improve solubility.
Troubleshooting Guide
Problem 1: Poor Peak Shape or Peak Tailing in RP-HPLC
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Peptide Aggregation | The hydrophobic cyclooctyl group promotes self-association of the peptide molecules on the column.[1] | Increase the organic modifier concentration in the initial mobile phase. Try a different organic modifier like isopropanol or n-propanol, which can be better at disrupting hydrophobic interactions.[1][10] Increase the column temperature (e.g., to 40-60°C) to improve solubility and reduce viscosity.[11] |
| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic residues on the peptide, causing tailing. | Use a mobile phase with a low pH (e.g., 0.1% TFA) to protonate the silanol groups and minimize these interactions. Consider using an end-capped column or a column with a different stationary phase like a polymer-based resin.[2] |
| Slow Kinetics of Desorption | The strong hydrophobic interaction between the labeled peptide and the stationary phase can lead to slow desorption from the column. | Decrease the flow rate to allow more time for equilibrium between the mobile and stationary phases. Use a shallower gradient to improve separation. |
Problem 2: Low Recovery of the Labeled Peptide
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Irreversible Adsorption | The highly hydrophobic peptide may bind irreversibly to the stationary phase.[1] | Use a less retentive stationary phase , such as a C4 or C8 column instead of a C18. A phenyl column can also offer different selectivity.[10] Flush the column with a strong solvent (e.g., 100% isopropanol or a mixture of acetonitrile and n-propanol) after the run to remove any strongly bound material.[1][10] |
| Precipitation on the Column | The peptide may precipitate at the head of the column if the initial mobile phase is too aqueous.[11] | Dissolve the sample in a solvent mixture that closely matches the initial mobile phase composition. Ensure the peptide is fully dissolved before injection. Increase the initial percentage of organic solvent in your gradient. |
| Sample Loss During Lyophilization | Hydrophobic peptides can sometimes be difficult to lyophilize effectively and may adhere to container walls. | Lyophilize from a solution containing a volatile organic solvent like acetonitrile to aid in the formation of a fluffy powder. Consider using low-protein-binding tubes. |
Problem 3: Co-elution of Labeled Peptide with Unlabeled Peptide or Impurities
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Resolution | The hydrophobicity difference between the labeled and unlabeled peptide may not be large enough for baseline separation with the current method. | Optimize the gradient. A shallower gradient will increase the run time but can significantly improve resolution.[3] Try a different organic modifier. Switching from acetonitrile to isopropanol or n-propanol can alter the selectivity of the separation.[9] Change the stationary phase. A column with a different chemistry (e.g., phenyl or cyano) may provide the necessary selectivity.[3] |
| Presence of Di-labeled Species | If the peptide has multiple potential labeling sites (e.g., N-terminus and a lysine residue), di-labeled species can form and may elute close to the mono-labeled product. | Carefully control the stoichiometry of the labeling reaction to favor mono-labeling. Use a lower molar excess of the isothiocyanate reagent.[4] Analyze fractions by mass spectrometry to identify the different species and optimize the purification accordingly. |
Problem 4: Irreversible Adsorption of the Peptide to the Column
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Extremely High Hydrophobicity | The combination of the peptide sequence and the cyclooctyl label results in a molecule that is too hydrophobic for standard RP-HPLC. | Consider alternative purification techniques. Ion-exchange chromatography could be an option if the peptide has a net charge.[9] Size-exclusion chromatography may also be useful for removing very small impurities. For extremely difficult cases, precipitation of the peptide from an aqueous solution followed by washing with a non-polar solvent like diethyl ether has been shown to be effective.[2] |
| Column Fouling | Over time, strongly retained material can build up on the column, leading to poor performance and irreversible binding. | Implement a rigorous column cleaning and regeneration protocol. Regularly flush the column with strong solvents. Dedicate a specific column for the purification of this and similar hydrophobic peptides to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Solubility Testing for Hydrophobic Peptides
This protocol is adapted from methodologies for handling hydrophobic peptides.[1][10]
-
Aliquot a small, known amount of your crude, lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a different organic solvent (e.g., acetonitrile, isopropanol, n-propanol, DMSO) to just cover the peptide.
-
Vortex each tube for 30 seconds.
-
If the peptide does not dissolve, add a small amount of 0.1% TFA or 1% acetic acid and vortex again.
-
Once the peptide is dissolved in the organic/acid mixture, slowly add water or aqueous buffer dropwise while vortexing.
-
Observe the point at which the peptide begins to precipitate. This will give you an indication of the maximum aqueous content your sample can tolerate.
-
Use the solvent system that provides the best solubility as a starting point for your RP-HPLC mobile phase.
Protocol 2: Optimized RP-HPLC Method for this compound-Labeled Peptides
This is a general starting method that will likely require optimization for your specific peptide.
-
Column: C8 or Phenyl reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile/isopropanol (1:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 40°C.
-
Gradient:
| Time (min) | % B |
| 0 | 30 |
| 5 | 30 |
| 35 | 80 |
| 40 | 100 |
| 45 | 100 |
| 46 | 30 |
| 55 | 30 |
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions (30% B) or the best solvent system determined from Protocol 1. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Workflow for Troubleshooting Peptide Purification
Caption: A logical workflow for troubleshooting common issues in the purification of hydrophobic peptides.
Chemical Reaction of Peptide Labeling with this compound
Caption: The reaction between a peptide's primary amine and this compound forms a stable thiourea bond.
References
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Nest Group. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- Fridman, M., & Kivelev, M. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides, 2010, 930191. [Link]
- Kumar, P., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Pharmaceuticals, 16(7), 968. [Link]
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Peptideweb.com. (n.d.). FITC labeling.
- TdB Labs. (2024). FITC Labeling and Conjugation.
- Maule, A. G., et al. (1991). Neuropeptide F: a novel parasitic flatworm regulatory peptide from Moniezia expansa. (Cestoda: Cyclophyllidea). Parasitology, 102(2), 309–316.
- Ciesielski, W., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 406(20), 4987–4996. [Link]
- Phenomenex. (n.d.).
- Roseman, M. A. (1988). Hydrophobicity of the peptide C=O...H-N hydrogen-bonded group. Journal of Molecular Biology, 201(4), 621–623. [Link]
- Unciti-Broceta, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.
- Xuan, W., et al. (2024). Isothiocyanate Enabled Versatile Cyclizations of Phage Displayed Peptides for the Discovery of Macrocyclic Binders. ChemRxiv. [Link]
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7436–7448.
- Wang, Y., et al. (2022). LC-MS/MS identification and hydrophobicity index prediction of antioxidant peptides in H8 fractions obtained by PR-HPLC. Food & Function, 13(22), 11765–11776. [Link]
- Traaseth, N. J., et al. (2007). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
- Brock, J. W., et al. (2021).
- ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?.
Sources
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. peptideweb.com [peptideweb.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. seaviewsci.com [seaviewsci.com]
- 11. researchgate.net [researchgate.net]
Cyclooctyl Isothiocyanate Technical Support Center: A Guide to Stability, Storage, and Experimental Success
Welcome to the technical support center for cyclooctyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, proper storage, and effective use of this versatile reagent. Our goal is to empower you with the knowledge to mitigate common experimental challenges and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the recommended procedure for storing neat this compound?
For optimal long-term stability, neat this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The isothiocyanate functional group is susceptible to hydrolysis, making protection from moisture crucial.[2][3] Repeated opening of the container should be minimized to prevent the introduction of atmospheric moisture.
Q2: Can I prepare stock solutions of this compound? What are the best solvents and storage conditions?
Yes, stock solutions can be prepared, but with caution. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used solvents for preparing stock solutions of isothiocyanates for bioconjugation.[4] It is critical to use high-purity, anhydrous solvents to minimize hydrolysis.
Once prepared, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the solution should be used within a few weeks. It is best practice to prepare fresh solutions for critical experiments. While acetonitrile is also used, some evidence suggests that DMSO and DMF may offer better long-term stability for some reactive molecules.[5][6][7][8][9]
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis, where the electrophilic carbon of the isothiocyanate group is attacked by water. This reaction ultimately leads to the formation of an unstable carbamic acid derivative, which then decomposes to cyclooctylamine and other byproducts.[2][3] This process is accelerated by the presence of nucleophiles and by alkaline pH conditions.[10]
Q4: How does pH affect the stability and reactivity of this compound?
The stability and reactivity of this compound are significantly influenced by pH.
-
Stability: Isothiocyanates are generally more stable at a slightly acidic to neutral pH. Alkaline conditions (pH > 8.5) promote hydrolysis.[3][10]
-
Reactivity: The reaction of isothiocyanates with primary amines (e.g., the ε-amino group of lysine) is favored at alkaline pH (typically pH 8.5-9.5), where the amine is deprotonated and thus more nucleophilic.[11][12][13] Conversely, the reaction with thiols (e.g., cysteine) can proceed efficiently at a slightly basic pH (around 7.5-8.5).[11][13][14]
Troubleshooting Guide for Experimental Applications
This guide provides solutions to common problems encountered during experiments involving this compound, particularly in the context of bioconjugation.
Low Conjugation Efficiency or Incomplete Reaction
Q: I am observing low or no conjugation of this compound to my protein/peptide. What are the possible causes and solutions?
Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive this compound. The reagent may have degraded due to improper storage or handling.
-
Solution: Always use a fresh vial or a freshly prepared stock solution of this compound. Ensure that the neat compound has been stored under the recommended conditions (2-8°C, inert atmosphere).
-
-
Cause 2: Suboptimal Reaction pH. The pH of the reaction buffer is critical for the reactivity of the target functional groups on your biomolecule.
-
Solution: For targeting lysine residues, ensure the reaction buffer has a pH in the range of 8.5-9.5 to deprotonate the primary amine.[11][12] For cysteine modification, a pH of 7.5-8.5 is generally optimal.[11][13] It is crucial to use a non-nucleophilic buffer, such as sodium bicarbonate or borate buffer. Avoid buffers containing primary amines like Tris, as they will compete for the isothiocyanate.[15]
-
-
Cause 3: Insufficient Molar Excess of this compound. The stoichiometry of the reaction is a key parameter.
-
Solution: Optimize the molar ratio of this compound to your biomolecule. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point for protein labeling.[16] However, this may need to be adjusted based on the number of available reactive sites and the concentration of the reactants.
-
-
Cause 4: Low Protein/Peptide Concentration. Dilute reaction conditions can slow down the reaction rate.
-
Solution: If possible, increase the concentration of your biomolecule to favor the bimolecular reaction. High protein concentrations (e.g., >1 mg/mL) are often recommended for efficient conjugation.[12]
-
Non-Specific Labeling or Protein Precipitation
Q: I am observing non-specific labeling or precipitation of my protein during the conjugation reaction. How can I address this?
-
Cause 1: Over-labeling. Using a very high molar excess of this compound can lead to the modification of multiple sites, which can alter the protein's properties.
-
Solution: Reduce the molar excess of this compound in the reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.[17]
-
-
Cause 2: Change in Protein Solubility. The addition of the hydrophobic cyclooctyl group can decrease the overall solubility of the protein, leading to aggregation and precipitation.
-
Solution: Consider performing the reaction in the presence of solubility-enhancing additives, such as arginine or non-detergent sulfobetaines. Optimizing the buffer composition and ionic strength can also help maintain protein solubility.
-
-
Cause 3: Non-specific Binding to Other Nucleophiles. Besides primary amines and thiols, other nucleophilic residues like tyrosine or histidine can potentially react with isothiocyanates, especially at higher pH and with high reagent concentrations.[18]
-
Solution: Carefully control the reaction pH to favor the desired reaction. Lowering the pH can increase the selectivity for more nucleophilic groups like thiols over amines.
-
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), use a dry, gas-tight syringe to withdraw the desired amount of the neat oil.
-
Dispense the this compound into a vial containing anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, moisture-proof vials.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Protein Labeling with this compound
-
Prepare the protein solution in a suitable non-nucleophilic buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.0 for lysine labeling). Ensure the protein is at a concentration of at least 1 mg/mL.
-
Prepare a fresh dilution of the this compound stock solution in the reaction buffer immediately before use.
-
Add the desired molar excess of the diluted this compound to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][19]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low conjugation efficiency.
Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Neat Storage | 2-8°C, under inert atmosphere, tightly sealed.[1] | Minimizes hydrolysis and oxidation. |
| Stock Solution Solvent | Anhydrous DMSO or DMF.[4] | Good solubility and stability if anhydrous. |
| Stock Solution Storage | -20°C to -80°C in single-use aliquots. | Prevents degradation from freeze-thaw cycles and moisture. |
| Aqueous Stability | Unstable, especially at alkaline pH.[3][10] | Susceptible to hydrolysis. |
| pH for Lysine Reaction | 8.5 - 9.5.[11][12] | Deprotonates the amine for nucleophilic attack. |
| pH for Cysteine Reaction | 7.5 - 8.5.[11][13] | Favors the thiolate form of cysteine. |
References
- McKinney, R. M., Spillane, J. T., & Pearce, G. W. (1965). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology, 95(2), 235–243.
- Petri, L., et al. (2020).
- Hanschen, F. S., et al. (2021). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Foods, 10(6), 1339.
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I.
- Kerwin, B. A., et al. (2020). Influence of pH, Temperature, and Water Activity on Covalent Adduct Formation between Selected Flavor Compounds and Model Protein β-Lactoglobulin. Journal of Agricultural and Food Chemistry, 68(47), 13261–13269.
- Mickiewicz, A. L., et al. (2023). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341.
- Petri, L., et al. (2020).
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Aleksandersen, M., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 374–381.
- Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules, 26(11), 3394.
- Morimitsu, Y., et al. (2009). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 284(38), 25631–25639.
- Petri, L., et al. (2020).
- Francis, R. (2006). Optimizing bioconjugation processes. Pharmaceutical Technology Europe, 18(11).
- Petri, L., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine.
- Molecular Probes. (2016, December 27). A practical approach to antibody labeling [Video]. YouTube.
- Joseph, V. B., Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 513–516.
- Kyriakou, S., et al. (2022). Sample preparation, conventional extraction, and determination of isothiocyanates and indoles using liquid chromatography/mass spectrometry.
- Brezinski, M. L., & Jakalian, A. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 22(16), 8887.
- Shapiro, A. B. (2022, February 21). Why is my protein labelling not working?.
- BenchChem. (2023). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Petri, L., et al. (2020).
- Hanschen, F. S., et al. (2023).
- Sletten, E. M., & Bertozzi, C. R. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.
- Hanschen, F. S., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7735–7742.
- Wang, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977–5980.
- Patsnap. (2023, May 9). How to Troubleshoot Low Protein Yield After Elution.
- Valletti, L., et al. (2021). Optimization for alkyl isothiocyanates.
- Thermo Fisher Scientific. (2018, May 3).
- ChemicalBook. (2023).
- Kyriakou, S., et al. (2022).
- Pérez, A. G., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 11(15), 2315.
- Thermo Fisher Scientific. (2023).
- Younesi, R., Norby, P., & Vegge, T. (2013). Chemical stability of DMSO and ACN solvents in contact with Li2O2. ECS Meeting Abstracts, MA2013-02(12), 855.
- Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445–C451.
- Prasad, P. S. V., et al. (2015). Allyl isothiocyanate enhances shelf life of minimally processed shredded cabbage. Food Chemistry, 183, 265–272.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452–459.
- Sawant, D. N., et al. (2020). DMF properties and source of key functionalities.
- Spezia, R., et al. (2015). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4+). Journal of Physical Chemistry B, 119(34), 11224–11233.
- Ito, T., et al. (2018). Acetonitrile as solvent.
- Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecs.confex.com [ecs.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. Influence of pH, Temperature, and Water Activity on Covalent Adduct Formation between Selected Flavor Compounds and Model Protein β-Lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 12. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
strategies to improve the efficiency of cyclooctyl isothiocyanate coupling
Technical Support Center: Cyclooctyl Isothiocyanate Coupling
A Guide for Advanced Practitioners in Bioconjugation and Medicinal Chemistry
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimental setup.
Q1: What is the fundamental reaction mechanism for this compound coupling?
The core of the reaction is a nucleophilic addition. The nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1][2][3] This forms a stable thiourea covalent bond, a linkage widely used in the synthesis of bioactive compounds and bioconjugates.[4][5]
Caption: Nucleophilic addition of an amine to this compound.
Q2: Why is my reaction proceeding slowly or not reaching completion?
Several factors can impede this reaction. Common culprits include:
-
Low Amine Nucleophilicity: Aromatic amines are significantly less nucleophilic than aliphatic amines and may require more forcing conditions.[6][7]
-
Steric Hindrance: The bulky cyclooctyl group can sterically hinder the approach of a bulky amine nucleophile.[8][9]
-
Incorrect Solvent: The solvent must fully dissolve both reactants without interfering.[1]
-
Low Temperature: While many reactions proceed at room temperature, stubborn couplings may require moderate heating.[10][11]
Q3: What are the recommended solvents for this coupling reaction?
Aprotic solvents are generally the best choice as they solubilize reactants without participating in the reaction.[7]
-
Standard Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent starting points for most aliphatic amines.[1]
-
For Lower Solubility/Reactivity: For challenging substrates, consider more polar or higher-boiling aprotic solvents like Dimethylformamide (DMF) or, in specific cases with less reactive amines, tert-butanol.[12][13]
Q4: Is a catalyst or base necessary?
For the coupling of this compound with a standard primary or secondary aliphatic amine, a catalyst is often not required. However, if you are using an amine salt (e.g., a hydrochloride salt), a non-nucleophilic base is essential to liberate the free, reactive amine.
-
Recommended Bases: Use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents. For particularly challenging reactions, a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in catalytic amounts.[5][14][15]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.[1][16]
-
Procedure: Co-spot your starting amine, the this compound, and the reaction mixture on a silica plate.
-
Interpretation: The disappearance of the limiting reagent and the appearance of a new, typically less polar, spot for the thiourea product indicates reaction progression. The product spot should be the only new major spot for a clean reaction.
In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex experimental issues.
Issue 1: Low or No Yield of the Desired Thiourea Product
Potential Cause A: Insufficient Amine Reactivity
-
The Science: The reaction rate is directly proportional to the nucleophilicity of the amine. If the amine's lone pair of electrons is delocalized (as in aromatic amines) or if the amine is protonated (R-NH3+), its ability to attack the isothiocyanate is drastically reduced. The reaction between isothiocyanates and amines is most favorable under slightly basic conditions (pH 9-11), which ensures the amine is in its deprotonated, nucleophilic state.[17][18]
-
Solutions:
-
pH Adjustment: If working with an amine salt, add at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to deprotonate it in situ.
-
Increase Temperature: For weakly nucleophilic amines like anilines, refluxing the reaction in a higher-boiling solvent such as THF or chloroform may be necessary.[6] Monitor carefully for potential degradation.
-
Use a Catalyst: Adding a catalytic amount (2-10 mol%) of DBU can significantly accelerate the coupling with less reactive amines.[14][15]
-
Potential Cause B: Significant Steric Hindrance
-
The Science: The three-dimensional bulk of both the cyclooctyl group and substituents near the amine's nitrogen atom can physically block the reactants from achieving the necessary orientation for the reaction to occur.[8] This increases the activation energy of the reaction, slowing it down considerably.
-
Solutions:
-
Prolong Reaction Time: Sterically hindered reactions simply need more time. Allow the reaction to run for 24-48 hours, monitoring by TLC.
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier. Increase the temperature incrementally (e.g., from room temperature to 40 °C, then to 60 °C), while monitoring for byproduct formation.[7][10]
-
Change Solvent: While less common, switching to a more polar aprotic solvent like DMF can sometimes help stabilize the charged transition state, slightly accelerating the reaction.
-
Potential Cause C: Degraded this compound
-
The Science: Isothiocyanates are electrophiles and can react with nucleophiles other than your target amine. The most common culprit is water, which can hydrolyze the isothiocyanate to an unstable carbamic acid, which then decomposes.[19] This is why using anhydrous (dry) solvents and reagents is critical.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is dry (e.g., from a solvent purification system or a fresh, sealed bottle). If possible, run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: If the isothiocyanate is old or has been improperly stored, its purity may be compromised. Verify its integrity via NMR or IR spectroscopy before use. The characteristic -N=C=S stretch appears around 2100 cm⁻¹ in the IR spectrum.
-
Store Properly: Store this compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Issue 2: Significant Byproduct Formation Visible on TLC/NMR
-
The Science: The primary byproduct concern is the formation of symmetrical thioureas from the reaction of the intermediate dithiocarbamate salt (formed from the amine and CS₂, a common isothiocyanate precursor) with another molecule of the amine.[20] While less common with pre-formed isothiocyanates, side reactions can still occur, especially if the amine starting material is impure or if the reaction conditions are too harsh.
-
Solutions:
-
Purify Starting Materials: Ensure the amine is of high purity. Impurities can lead to a complex reaction mixture.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine and isothiocyanate. A large excess of the amine can sometimes promote side reactions.
-
Avoid Excessive Heat: High temperatures can promote decomposition and side reactions. Use the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Workup Procedure: Upon completion, promptly work up the reaction to prevent further reactions. Quenching with a dilute acid can neutralize any remaining base catalyst.[1]
-
Optimized Experimental Protocols
Protocol 1: General Coupling with a Primary Aliphatic Amine
This protocol provides a robust starting point for coupling this compound with a non-hindered, primary aliphatic amine.
Caption: Standard workflow for cyclooctyl thiourea synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is often exothermic and should proceed to completion within a few hours for unhindered amines.[1]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system, adjust as needed) until the limiting starting material is no longer visible.
-
Workup: Once complete, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification:
-
If the product precipitates: The resulting solid can often be purified by filtration, washing with a cold, non-polar solvent (like hexane or diethyl ether) to remove unreacted starting materials, and then drying under vacuum.[1]
-
If the product is soluble: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[7]
-
Protocol 2: Troubleshooting Decision Tree
Use this guide when your initial results are suboptimal.
Caption: A decision tree for troubleshooting low-yield reactions.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale & Scientific Justification |
| Solvent | Start with aprotic solvents like DCM or THF.[1] | Prevents the solvent from acting as a competing nucleophile. Ensures reactants are fully solubilized for optimal interaction. |
| Temperature | Room temperature for aliphatic amines; 40-80 °C for aromatic/hindered amines. | Provides sufficient energy to overcome the activation barrier, especially for less reactive or sterically hindered substrates.[7][10] |
| Stoichiometry | 1:1 ratio of amine to isothiocyanate. | Ensures complete consumption of the limiting reagent without promoting side reactions from a large excess of one component. |
| Base/Catalyst | Generally not needed, unless using an amine salt (use TEA/DIPEA) or for slow reactions (use catalytic DBU).[6][14][15] | A base is required to deprotonate amine salts into their active nucleophilic form. Catalysts can lower the activation energy for challenging couplings. |
| Atmosphere | Anhydrous conditions are critical; inert atmosphere (N₂/Ar) is recommended. | Isothiocyanates are sensitive to hydrolysis by water, which leads to reagent degradation and reduced yields.[7][19] |
References
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC - NIH. (2021-01-14).
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Publishing. Royal Society of Chemistry. [Link]
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental - RSC Publishing. Royal Society of Chemistry. [Link]
- Solvent-Controlled Selective Synthesis of Amides and Thioureas from Isothiocyanates.
- (PDF) A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - ResearchGate. (2021-01-07).
- Isothiocyanate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis Online. Taylor & Francis Online. [Link]
- Methyl isocyan
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022-06-14).
- Synthesis of thiourea derivatives from isothiocyanates. - ResearchGate.
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - American Chemical Society. (2022-02-09).
- Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC - PubMed Central.
- Time and temperature effects on degradation of isothiocyanates in biofumigation systems.
- Effects of temperature on the model reaction. | Download Scientific Diagram - ResearchGate.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
- Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017-09-01).
- How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. (2024-11-10). Reddit. [Link]
- Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate.
- Reaction of isothiocyanates with nucleophiles. Compiled from data in[21]. - ResearchGate.
- Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine | Request PDF - ResearchGate.
- Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates - ResearchGate.
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 20. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Cyclooctyl Isothiocyanate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling cyclooctyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. We understand that while this compound is an effective reactant, removing the unreacted excess from your sample can be a significant challenge that impacts yield, purity, and downstream applications.
This document provides in-depth, field-proven troubleshooting guides and answers to frequently asked questions. Our approach is to explain the causality behind each method, empowering you to make informed decisions for your specific experimental context.
Core Purification Strategies: A Logical Workflow
The choice of purification method depends on several factors: the scale of your reaction, the nature of your desired product (especially its nucleophilicity and polarity), and the required level of purity. This compound is a non-polar, electrophilic molecule, and these properties guide our purification choices.
Below is a decision-making workflow to help you select the most appropriate technique.
Caption: Nucleophilic attack by an amine resin on this compound.
Q: What is a reliable, step-by-step protocol for using an amine scavenger resin?
A: This protocol is a general guideline. Always consult the manufacturer's technical data sheet for the specific resin you are using.
Experimental Protocol: Scavenging Excess this compound
-
Reaction Completion: Ensure your primary reaction has gone to completion by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Determine Stoichiometry: Calculate the initial molar excess of this compound used in your reaction.
-
Select Scavenger: Choose an amine-functionalized scavenger resin (e.g., SiliaBond Amine). [1]A resin with a primary amine is generally most effective against isothiocyanates.
-
Add Resin: Add the scavenger resin to the reaction mixture. A common practice is to use 2-4 molar equivalents of the resin's functional group relative to the excess isothiocyanate.
-
Agitation: Gently agitate the mixture at room temperature. The reaction is typically complete within 1-4 hours, but overnight stirring is also common for convenience.
-
Monitor Progress: Monitor the disappearance of the this compound from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Wash: Wash the collected resin with the reaction solvent to ensure complete recovery of your desired product.
-
Concentration: Combine the filtrate and washes, then remove the solvent under reduced pressure to yield your purified product.
Q: Which scavenger resin is best for my experiment?
A: The choice depends on your product's reactivity and the reaction solvent. For removing isothiocyanates, several options are available.
| Scavenger Type | Functional Group | Pros | Cons | Target Electrophiles |
| Aminopropyl Silica | - (CH₂)₃-NH₂ | High reactivity, works in most organic solvents. | Can act as a base; may bind acidic products. | Isocyanates, Isothiocyanates, Acid Chlorides |
| Tris(2-aminoethyl)amine Polystyrene (PS-TREN) | Polystyrene-N(CH₂CH₂NH₂)₂ | High capacity, very reactive. | Swelling can vary by solvent. | Isothiocyanates, Sulfonyl Chlorides |
| N-(2-aminoethyl)aminomethyl Polystyrene | Polystyrene-CH₂NHCH₂CH₂NH₂ | Good for scavenging a wide range of electrophiles. | May be less selective if other electrophiles are present. | Isocyanates, Isothiocyanates, Aldehydes |
Troubleshooting: Chemical Scavenging
-
Q: I've followed the protocol, but my NMR/LC-MS still shows unreacted this compound. What went wrong?
-
A1: Insufficient Equivalents: You may have underestimated the amount of excess isothiocyanate or the true capacity of the resin. Try increasing the equivalents of scavenger resin to 4-5x the theoretical excess.
-
A2: Poor Mixing: If the resin is not well-suspended in the reaction mixture, its surface area is not fully utilized. Ensure adequate stirring or agitation.
-
A3: Steric Hindrance: If your desired product is very bulky, it might be sterically hindering the isothiocyanate from accessing the resin's active sites. Diluting the reaction mixture can sometimes alleviate this.
-
-
Q: The scavenger resin appears to have reacted with my desired product. How can I avoid this?
-
A: This happens if your product contains an electrophilic site that can compete with the isothiocyanate (e.g., an ester, a reactive halide).
-
A1: Use a Less Reactive Scavenger: Switch to a more sterically hindered scavenger amine, which may react more slowly with your product than with the more accessible isothiocyanate.
-
A2: Lower the Temperature: Perform the scavenging at a lower temperature (e.g., 0 °C) to slow down the undesired side reaction, which may have a higher activation energy.
-
A3: Switch Methods: If your product is inherently reactive towards amines, scavenging is not the appropriate method. You should proceed to chromatographic purification.
-
FAQ 2: Chromatographic Purification
Flash column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).
Q: When should I use flash chromatography instead of scavenging?
A: Flash chromatography is the method of choice under several conditions:
-
Product Reactivity: When your desired product is sensitive to the nucleophiles used in scavenging.
-
Multiple Impurities: If your reaction produces byproducts in addition to the excess starting material, chromatography can remove them all simultaneously.
-
Polarity Difference: When there is a significant difference in polarity between your product and the non-polar this compound (Rf difference > 0.2 on TLC). [2] Q: What is a standard protocol for purifying my reaction mixture via flash chromatography?
A: The key to successful chromatography is developing an effective solvent system using Thin Layer Chromatography (TLC) first. This compound is very non-polar and will run close to the solvent front in many systems.
Experimental Protocol: Flash Chromatography
-
Develop TLC System: Screen solvent systems to find one that places your product at an Rf value of ~0.3-0.4, while the this compound is at a much higher Rf (>0.8).
-
Prepare Column: Pack a silica gel column appropriate for your reaction scale.
-
Load Sample: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Dry-load this onto your column for better separation.
-
Elute: Run the column with your chosen solvent system. The non-polar this compound will elute first.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Typical Product Polarity | Recommended Starting Solvent System (Hexanes/Ethyl Acetate) | Expected Rf (Cyclooctyl ITC) |
| Non-polar | 98:2 to 95:5 | ~0.9 |
| Moderately Polar | 90:10 to 70:30 | >0.9 |
| Polar | 50:50 to 30:70 | >0.9 |
Troubleshooting: Chromatography
-
Q: My product and the isothiocyanate are co-eluting or have very poor separation.
-
A1: Change Solvent System: Your solvent system may be too polar, causing everything to move too quickly up the column. Decrease the percentage of the polar solvent (e.g., ethyl acetate). Try a different solvent system entirely, such as Dichloromethane/Hexanes, which can offer different selectivity.
-
A2: Check for Overloading: You may have loaded too much crude material onto the column, exceeding its separation capacity. Use a larger column or reduce the sample load.
-
-
Q: I am experiencing significant loss of my product on the silica gel column.
-
A: This suggests your product may be unstable on silica, which is slightly acidic.
-
A1: Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing 1% triethylamine. This will neutralize acidic sites and can prevent degradation of sensitive compounds. [2] * A2: Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.
-
FAQ 3: Liquid-Liquid Extraction
This method is generally less effective for removing a non-polar impurity like this compound from a likely non-polar product. However, a reactive quench can sometimes be used.
Q: Can I use a simple liquid-liquid extraction?
A: It is highly unlikely. This compound and many organic synthesis products are both soluble in common organic solvents (like diethyl ether, ethyl acetate, DCM) and insoluble in water. Therefore, a simple aqueous wash will not selectively remove the impurity. [3] Q: What is a reactive extraction and how would it work?
A: A reactive extraction involves adding a water-soluble nucleophile to your aqueous wash. The idea is that the nucleophile will react with the isothiocyanate in the organic layer, and the resulting product will be water-soluble and wash away.
Experimental Protocol: Reactive Extraction
-
Dissolve: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate.
-
Prepare Wash: Prepare a 5-10% aqueous solution of a simple, water-soluble amine like ethanolamine or a dilute solution of sodium bisulfite.
-
Wash: Wash the organic layer vigorously with the aqueous amine solution. The amine will react with the isothiocyanate at the interface to form a water-soluble thiourea.
-
Separate: Separate the layers. Repeat the wash 1-2 more times.
-
Final Washes: Wash the organic layer with water and then brine to remove any remaining water-soluble components.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.
Troubleshooting: Extraction
-
Q: The reactive extraction is not effectively removing the isothiocyanate.
-
A1: Poor Reactivity: The reaction at the phase interface can be slow. Increasing the concentration of the aqueous nucleophile or allowing for longer, more vigorous stirring during the wash can help.
-
A2: Product Solubility: The thiourea adduct formed may not be sufficiently water-soluble and could be retained in the organic layer. This method is highly dependent on the specific adduct formed.
-
A3: Emulsion Formation: Vigorous shaking with amine solutions can lead to emulsions that are difficult to break. If this occurs, adding brine can help to disrupt the emulsion. In general, this method is less reliable than scavenging or chromatography.
-
References
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2022). MDPI. [Link]
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (2014).
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from N
- Synthesis of Isothiocyanates: An Update. (2017). National Institutes of Health (NIH). [Link]
- Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. (2016). National Institutes of Health (NIH). [Link]
- Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants. (2006).
- Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. (2013).
- Sample preparation, conventional extraction, and determination of isothiocyanates and indoles using liquid chromatography/mass spectrometry. (2022).
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). Beilstein Archives. [Link]
- Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. (2022). MDPI. [Link]
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).
- What would be the ideal way to quench excess thiophosgene after a reaction?. (2020).
- Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. (2017).
- Metal scavengers for organic purific
- Method for removing unreacted electrophiles from a reaction mixture. (1997).
- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2016). MDPI. [Link]
- How anyone have experience with reacting amines with phenyl isothiocyan
- Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyan
- Isothiocyan
- Scavenger resins. (n.d.). Rapp Polymere. [Link]
Sources
impact of pH and temperature on cyclooctyl isothiocyanate reaction kinetics
Welcome to the technical support center for cyclooctyl isothiocyanate reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameters governing the successful use of this reagent. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success in conjugation and labeling experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: What is the primary reactive partner for this compound in bioconjugation?
A1: The primary target for this compound is a primary amine (-NH2) group. The reaction proceeds via a nucleophilic attack of the unshared electron pair on the nitrogen atom of the amine on the electrophilic carbon atom of the isothiocyanate group. This forms a stable thiourea linkage.[1][2]
Q2: Why is pH so critical for my reaction with this compound?
A2: pH is arguably the most critical parameter influencing both the rate and specificity of the conjugation reaction. The reactivity of the target primary amine is highly dependent on its protonation state. For the amine to be nucleophilic and react with the isothiocyanate, it must be in its unprotonated form. The pKa of primary amines in proteins (e.g., the epsilon-amino group of lysine) is typically around 10.5. Therefore, conducting the reaction at a pH above 9 is necessary to ensure a significant population of deprotonated, reactive amines.[3][4]
Q3: What is the optimal temperature range for my experiment?
A3: While a specific optimum can be system-dependent, a general starting point for isothiocyanate conjugations is room temperature (20-25°C). Elevated temperatures can increase the reaction rate but also accelerate the degradation of the isothiocyanate through hydrolysis, especially in aqueous buffers.[5] For sensitive biomolecules, it is often prudent to perform the reaction at 4°C for a longer duration to minimize potential degradation of the target molecule and the reagent.
Q4: My yields are consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Suboptimal pH: If the pH is too low (e.g., below 8.5), the majority of your primary amines will be protonated and unreactive.
-
Hydrolysis of the isothiocyanate: Isothiocyanates are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation. This is exacerbated at very high or very low pH.[6]
-
Presence of competing nucleophiles: Other nucleophiles in your reaction mixture, such as high concentrations of Tris buffer or other primary amine-containing additives, can compete with your target molecule for the isothiocyanate.
-
Incorrect stoichiometry: An insufficient molar excess of the isothiocyanate reagent can lead to incomplete labeling of your target molecule.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation | Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive primary amines. | Verify the pH of your reaction buffer immediately before use. For targeting lysines, a pH of 9.0-9.5 is recommended.[7] Consider using a carbonate-bicarbonate buffer. |
| Hydrolysis of this compound: The reagent has degraded due to improper storage or prolonged exposure to aqueous buffer. | Prepare fresh solutions of this compound in an anhydrous, polar aprotic solvent like DMSO or DMF immediately before adding to the aqueous reaction buffer. | |
| Presence of Competing Nucleophiles: Buffers like Tris or impurities containing primary amines are consuming the reagent. | If possible, exchange your molecule into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or a carbonate buffer prior to the reaction. | |
| Poor Reproducibility | Inconsistent pH: Variations in buffer preparation are leading to different reaction efficiencies. | Standardize your buffer preparation protocol. Always measure the pH after all components have been added and adjust as necessary. |
| Temperature Fluctuations: Conducting the reaction at ambient temperature in a non-temperature-controlled environment can lead to variability. | For critical applications, perform the reaction in a temperature-controlled incubator or water bath. | |
| Non-Specific Binding or Aggregation | Over-labeling: Using a large excess of the isothiocyanate can lead to modification of multiple sites, potentially altering the protein's properties and causing aggregation. | Perform a titration experiment with varying molar ratios of this compound to your target molecule to determine the optimal degree of labeling.[8][9] |
| Hydrophobicity of the Reagent: this compound is hydrophobic. High concentrations can lead to precipitation or non-specific interactions with your target. | Ensure efficient mixing during the addition of the isothiocyanate solution to the aqueous buffer to avoid localized high concentrations. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% of the total reaction volume. |
Section 3: Experimental Protocols and Methodologies
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amine-containing buffers (e.g., Tris), perform a buffer exchange into a carbonate-bicarbonate buffer (100 mM, pH 9.0-9.5) or PBS (pH 7.4, noting this is a compromise for pH-sensitive proteins).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the this compound solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
The formation of the thiourea product can be monitored by observing changes in the UV-Vis spectrum.
-
Establish a Baseline: Record the UV-Vis spectrum of the unconjugated protein in the reaction buffer.
-
Initiate the Reaction: Add the this compound as described in Protocol 1.
-
Time-Course Measurement: At regular intervals (e.g., every 15 minutes), take an aliquot of the reaction mixture and record its UV-Vis spectrum.
-
Analysis: The formation of the thiourea bond will result in a new absorbance peak. The increase in absorbance at this wavelength over time can be used to determine the reaction kinetics. The specific wavelength will depend on the chromophore, and for unlabeled this compound, this may require more advanced analytical techniques like HPLC or mass spectrometry for accurate kinetic measurements.
Section 4: Visualizing Reaction Pathways and Workflows
Caption: Reaction of this compound with a Primary Amine.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC.
- Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - MDPI.
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH.
- The Isomerization of Alkyl Thiocyanates to Isothiocyanates - ACS Publications.
- The proposed mechanism for the formation of thiourea - ResearchGate.
- Conjugation of fluorescein isothiocyanate to antibodies - NIH.
- Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing.
- Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience.
- The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. - ResearchGate.
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing.
- Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate.
- FITC conjugation of Antibodies.
- Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drmr.com [drmr.com]
- 9. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Cyclooctyl Isothiocyanate as a Specific Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and protein labeling, the quest for novel reagents with unique properties is perpetual. Cyclooctyl isothiocyanate emerges as a candidate with the potential for specific and robust labeling of biomolecules. This guide provides a comprehensive technical overview of the validation process for this compound as a specific labeling agent, comparing its theoretical advantages and disadvantages against established alternatives. We will delve into the experimental design, control strategies, and data interpretation necessary to qualify this reagent for your research needs.
Introduction to Isothiocyanate-Based Labeling
Isothiocyanates (ITCs) are a class of chemical compounds characterized by the functional group -N=C=S. They are well-established reagents for the labeling of proteins and other biomolecules.[1] The primary mechanism of action involves the reaction of the electrophilic carbon atom of the isothiocyanate group with nucleophilic primary amine groups present on the target molecule. In proteins, these are predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus. This reaction forms a stable, covalent thiourea bond.[2]
The choice of the "R" group attached to the isothiocyanate moiety significantly influences the reagent's properties, including its reactivity, specificity, solubility, and potential for steric hindrance. While aromatic isothiocyanates like fluorescein isothiocyanate (FITC) are widely used, alkyl isothiocyanates such as this compound present an alternative with potentially distinct characteristics.
The Case for this compound: A Theoretical Overview
This compound is an alkyl isothiocyanate featuring a bulky, eight-carbon cycloalkane ring. This structure imparts specific properties that could be advantageous in certain labeling applications.
Potential Advantages:
-
Hydrophobicity: The cyclooctyl group is non-polar and can introduce hydrophobic character to the labeled molecule. This could be beneficial for applications involving interactions with lipid membranes or hydrophobic pockets of proteins.
-
Steric Shielding: The bulky nature of the cyclooctyl group may offer a degree of steric hindrance.[3] This could potentially lead to more selective labeling of highly accessible primary amines on the protein surface, reducing the labeling of amines within sterically hindered regions. This might be advantageous in preserving the native conformation and function of certain proteins.
-
Reduced Hydrolysis Rate: Alkyl isocyanates generally exhibit slower rates of hydrolysis in aqueous solutions compared to their aryl counterparts.[4] This could provide a longer effective reaction window for protein labeling, potentially leading to higher labeling efficiencies under specific conditions.
Potential Disadvantages:
-
Steric Hindrance: While potentially advantageous for selectivity, the bulkiness of the cyclooctyl group could also negatively impact labeling efficiency by sterically hindering the approach to even accessible amine groups.[5]
-
Solubility: The hydrophobic nature of this compound may necessitate the use of organic co-solvents, which could potentially impact the stability and conformation of the target protein.
A Framework for Experimental Validation
The validation of any new labeling reagent is a critical process to ensure the reliability and reproducibility of experimental results.[6] The following sections outline a comprehensive strategy for the validation of this compound, with direct comparisons to a well-established labeling agent, Fluorescein Isothiocyanate (FITC).
Comparative Labeling Efficiency
Objective: To determine the optimal conditions for labeling with this compound and compare its efficiency to FITC.
Experimental Protocol:
-
Protein Preparation: Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL) in a suitable amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Reagent Preparation: Prepare stock solutions of this compound and FITC in an appropriate organic solvent (e.g., anhydrous DMSO) at a concentration of 1 mg/mL.
-
Labeling Reaction: To separate aliquots of the protein solution, add varying molar excesses (e.g., 5, 10, 20, 50-fold) of this compound and FITC. Incubate the reactions for a set time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle stirring and protected from light.
-
Removal of Unreacted Label: Separate the protein-label conjugate from the unreacted labeling reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Determination of Degree of Labeling (DOL): For FITC, the DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC). For the non-fluorescent this compound, indirect methods such as mass spectrometry would be required to determine the labeling efficiency.
Data Presentation:
| Labeling Reagent | Molar Excess | Incubation Time (h) | Incubation Temp (°C) | Degree of Labeling (DOL) |
| Cyclooctyl ITC | 10 | 2 | 25 | Determined by MS |
| Cyclooctyl ITC | 20 | 2 | 25 | Determined by MS |
| Cyclooctyl ITC | 50 | 2 | 25 | Determined by MS |
| FITC | 10 | 2 | 25 | 3.2 |
| FITC | 20 | 2 | 25 | 5.8 |
| FITC | 50 | 2 | 25 | 9.1 |
Note: The DOL for this compound would be determined by analyzing the mass shift of the labeled protein via mass spectrometry.
Validation of Labeling Specificity
Objective: To confirm that this compound specifically labels primary amines and to identify the labeled residues.
Experimental Workflow:
Caption: Workflow for validating labeling specificity.
Experimental Protocols:
-
SDS-PAGE and In-Gel Fluorescence:
-
Resolve the labeled proteins (from section 3.1) on an SDS-PAGE gel.
-
For the FITC-labeled protein, visualize the fluorescence directly in the gel using a suitable fluorescence scanner. This will confirm the covalent attachment of the label to the protein.
-
For this compound-labeled protein, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the protein band.
-
-
Mass Spectrometry for Site-Specific Identification:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Perform in-gel digestion of the proteins using a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the this compound label on lysine residues and the N-terminus. This will identify the specific sites of labeling.[7][8]
-
Control Experiments:
-
Negative Control: A sample of the protein incubated without any labeling reagent should be run in parallel to account for any non-specific interactions or artifacts.
-
Competitive Inhibition: To further confirm specificity for primary amines, the labeling reaction can be performed in the presence of a high concentration of a small molecule containing a primary amine (e.g., Tris buffer or glycine). A significant reduction in protein labeling would indicate that the reagent is indeed targeting primary amines.
Assessment of the Impact on Protein Function
Objective: To evaluate whether the labeling with this compound affects the biological activity of the protein.
Experimental Design:
The specific assay will depend on the protein being labeled. For example:
-
Enzymes: Measure the kinetic parameters (Km and Vmax) of the labeled enzyme and compare them to the unlabeled control.
-
Antibodies: Assess the antigen-binding affinity of the labeled antibody using techniques like ELISA or surface plasmon resonance (SPR).
-
Receptors: Perform ligand-binding assays to determine if the labeling interferes with the receptor's ability to bind its ligand.
Data Presentation:
| Protein | Labeling Reagent | Degree of Labeling (DOL) | Biological Activity (% of Unlabeled Control) |
| Enzyme X | None | 0 | 100% |
| Enzyme X | Cyclooctyl ITC | Determined by MS | 95% |
| Enzyme X | FITC | 5.8 | 85% |
| Antibody Y | None | 0 | 100% |
| Antibody Y | Cyclooctyl ITC | Determined by MS | 98% |
| Antibody Y | FITC | 6.2 | 90% |
Comparative Analysis: this compound vs. Established Alternatives
The following table provides a hypothetical comparison of this compound with other common amine-reactive labeling chemistries. The data for this compound is projected based on its chemical structure and would need to be confirmed by the validation experiments outlined above.
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | NHS Esters |
| Primary Target | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) |
| Reaction pH | 8.5 - 9.5 | 8.5 - 9.5 | 7.2 - 8.5 |
| Bond Formed | Thiourea | Thiourea | Amide |
| Bond Stability | Stable | Stable | Very Stable |
| Steric Hindrance | High | Moderate | Low to High (depends on R group) |
| Solubility | Low in aqueous buffers | Moderate in aqueous buffers | Variable (depends on R group) |
| Key Advantage | Potential for selective labeling of accessible amines | Fluorescent readout | High reactivity and stable bond |
| Key Disadvantage | Potential for low labeling efficiency | Photobleaching | Susceptible to hydrolysis |
Conclusion
This compound presents an intriguing alternative for the labeling of proteins, with its bulky alkyl structure offering the potential for selective modification of surface-accessible primary amines. However, its utility as a specific labeling agent can only be ascertained through a rigorous validation process. The experimental framework provided in this guide, encompassing the evaluation of labeling efficiency, specificity, and impact on protein function, offers a robust pathway for researchers to qualify this novel reagent. By employing a combination of biochemical assays and in-depth mass spectrometry analysis, scientists can confidently determine if this compound is the optimal tool for their specific research and development needs.
References
- Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PubMed.
- BenchChem. (2025). A Comparative Guide to Validating Protein Labeling Specificity: (2S,4S)-4-Azidoproline vs.
- BenchChem. (2025).
- BenchChem. (2025). Confirming Specific Protein Labeling: A Guide to Competition Experiments with 2-Iodo-4-azidophenol.
- Molina, H., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. PMC.
- Lietz, C. B., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Lietz, C. B., et al. (2023).
- Ambar Lab. (2023).
- Boersema, P. J., et al. (2010). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- Creative Proteomics. (n.d.). Overview of Protein Labeling.
- BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Cholewiński, G., et al. (2022).
- Cholewiński, G., et al. (2022).
- ChemicalBook. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Protein mass spectrometry.
- Bandurek, G. R. (2007). Using Design of Experiments in Validation.
- Ma, J., et al. (2023).
- Abberior Instruments. (n.d.). Protein labeling protocol.
- Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling.
- Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates.
- Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging.
- Maeda, B., & Murakami, K. (2023).
- The Good Scents Company. (n.d.).
- Hucho, F., & Changeux, J. P. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Rasan Academy. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube.
- AntTeknik.com. (n.d.).
- Bix, L., et al. (2021).
- Chemistry LibreTexts. (2022). 3.
- Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy.
- Van der Veken, P., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
- Liew, S. H., et al. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. PMC.
- van der Wal, S., et al. (2022).
- Google Patents. (n.d.).
- Stack Exchange. (2013). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction.
- Wikipedia. (n.d.).
- Experimental Design System Valid
- Luciano, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC.
- Solubility of Things. (n.d.). Reactions of Carbonyl Compounds.
Sources
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Unseen Advantages of Cyclooctyl Isothiocyanate in Bioconjugation
In the intricate world of bioconjugation chemistry, the choice of a linker-reagent can dictate the success or failure of an entire project. From antibody-drug conjugates (ADCs) to fluorescently labeled proteins for diagnostic assays, the covalent bridge between a biomolecule and a payload is of paramount importance. While the bioconjugation landscape is dominated by well-known reagents, this guide delves into a less conventional yet highly promising molecule: cyclooctyl isothiocyanate .
We will explore the nuanced advantages this aliphatic linker brings to the table, moving beyond standard aromatic isothiocyanates like Fluorescein Isothiocyanate (FITC) or Phenyl Isothiocyanate (PITC). This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their conjugation strategies by understanding the fundamental principles that govern reagent performance.
The Isothiocyanate Reaction: A Foundation of Stability
The isothiocyanate (-N=C=S) functional group is a cornerstone of bioconjugation due to its efficient and selective reactivity toward primary amines, such as the ε-amino group of lysine residues on a protein's surface.[1][2] The reaction, typically conducted under mild alkaline conditions (pH 8.5-9.5), proceeds via a nucleophilic attack by the unprotonated amine on the electrophilic carbon of the isothiocyanate, forming a highly stable thiourea linkage .[2][3]
This bond is exceptionally robust and resistant to cleavage under typical physiological conditions, a critical feature for in vivo applications where conjugate stability is non-negotiable.[4]
Caption: Reaction of this compound with a protein's lysine residue.
A Comparative Landscape: Aromatic vs. Aliphatic Isothiocyanates
To appreciate the unique benefits of this compound, we must first understand the characteristics of the more common aromatic isothiocyanates.
The Incumbent: Aromatic Isothiocyanates (e.g., PITC, FITC)
Aromatic isothiocyanates, particularly those integrated into fluorophores like FITC, are widely used.[1] Their defining feature is the -N=C=S group being directly or closely attached to an aromatic ring.
-
Reactivity: The reactivity of aromatic isothiocyanates is heavily influenced by the electronic nature of the ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups can decrease it.[1] Phenyl isothiocyanate (PITC), the simplest aromatic variant, exhibits moderate reactivity.
-
Structural Profile: The planar nature of the aromatic ring can be a double-edged sword. While providing a rigid scaffold, it can also promote intermolecular π-stacking interactions, potentially leading to conjugate aggregation, especially when linking hydrophobic payloads in ADCs.[5]
-
Hydrophobicity: Aromatic rings contribute significantly to the hydrophobicity of the conjugate.
The Challenger: Aliphatic Isothiocyanates (e.g., Benzyl ITC, Cyclooctyl ITC)
In aliphatic isothiocyanates, the functional group is attached to a non-aromatic, sp³-hybridized carbon. This seemingly subtle difference has profound implications.
-
Reactivity: Studies comparing phenyl isothiocyanate with benzyl isothiocyanate (which has a -CH₂- spacer between the ring and the -N=C=S group) have shown that the alkyl-like character leads to higher reactivity.[1][6] This suggests that aliphatic isothiocyanates can achieve efficient conjugation under milder conditions or in shorter reaction times.
-
Structural Profile: Lacking a planar aromatic system, these reagents are less prone to π-stacking, offering a potential solution to the aggregation issues that plague many bioconjugates.
-
Hydrophobicity: They contribute to hydrophobicity through their alkyl chains or rings.
Deep Dive: The Unique Advantages of this compound
This compound emerges as a superior choice in many applications by combining the benefits of an aliphatic scaffold with a unique structural footprint.
Advantage 1: Enhanced and Structured Lipophilicity
In drug development, particularly for ADCs, managing hydrophobicity is a critical balancing act. While many potent cytotoxic payloads are hydrophobic, excessive hydrophobicity in the final conjugate can lead to aggregation, poor solubility, and rapid clearance from circulation.[7][8]
This compound introduces a significant degree of lipophilicity due to its eight-carbon ring structure. However, unlike a flat aromatic ring, the cyclooctyl group is a bulky, non-planar, three-dimensional structure. This "structured lipophilicity" is key.
-
Mitigates Aggregation: It increases the local hydrophobic character without providing a flat surface for intermolecular stacking, thereby reducing the propensity for aggregation compared to an aromatic linker of similar hydrophobicity.
-
Improves Cellular Uptake: For payloads that need to act inside a cell, the increased lipophilicity can facilitate more efficient passive diffusion across the cell membrane.[8]
Advantage 2: A Rigid, Non-Interfering Spacer
The cyclooctyl ring is not just a lipophilic moiety; it is also a rigid spacer. Unlike flexible linkers (e.g., PEG chains), which can fold back on themselves, the cyclooctyl group provides a well-defined distance and spatial orientation between the biomolecule and the attached payload. This is critical for:
-
Preserving Protein Function: It ensures the payload is held away from the active or binding sites of the protein, minimizing interference with its biological function.
-
Optimizing Payload Activity: It prevents the payload from being sterically hindered by the bulk of the biomolecule.
Caption: Structural differences between Aromatic and Cyclooctyl Isothiocyanates.
Advantage 3: Superior Reactivity Profile
As an alkyl isothiocyanate, the cyclooctyl derivative is expected to exhibit enhanced reactivity compared to unsubstituted aromatic isothiocyanates like PITC.[1] This practical advantage translates to:
-
Higher Efficiency: More complete conjugation reactions, leading to higher yields and less unreacted protein.
-
Milder Conditions: The ability to run reactions at lower temperatures or for shorter durations, which is beneficial for sensitive proteins.
-
Reduced Reagent Excess: Potentially lower molar excess of the reagent is needed, simplifying downstream purification.
Comparative Performance Data
The following table summarizes the key properties of this compound in comparison to common aromatic and benzyl alternatives.
| Property | Phenyl ITC (PITC) | Benzyl ITC (BITC) | Cyclooctyl ITC | Rationale & Advantage |
| Class | Aromatic | Aliphatic (with Aromatic Moiety) | Aliphatic (Cycloalkane) | The fully aliphatic nature of cyclooctyl ITC avoids π-stacking issues. |
| Reactivity | Moderate | High | High | Faster kinetics allow for more efficient labeling under milder conditions.[1] |
| Structure | Planar | Non-planar (due to -CH₂-) | 3D, Non-planar | Bulky 3D structure acts as a rigid spacer and minimizes aggregation. |
| Hydrophobicity (Est. XLogP3) | 2.9 | 3.16[9] | ~4.0 (Est.) * | High, structured lipophilicity can enhance cell permeability. |
| Aggregation Risk | Moderate-High | Low-Moderate | Low | Lack of planar surfaces reduces the risk of intermolecular stacking. |
*Note: The XLogP3 value for this compound is estimated based on the calculated value for the smaller Cyclohexyl Isothiocyanate (3.4).[10]
Experimental Protocols
To translate these advantages into practice, we provide the following validated protocols.
Protocol 1: General Procedure for Antibody Labeling with this compound
This protocol describes the conjugation of this compound to lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb) in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent SEC column.
Procedure:
-
Buffer Exchange: Ensure the mAb solution (~5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange into PBS using a desalting column.
-
pH Adjustment: Add 1/10th volume of Conjugation Buffer to the mAb solution to raise the pH to ~9.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Causality Note: The hydrophobicity of cyclooctyl ITC necessitates the use of an organic co-solvent like DMSO. Prepare this solution fresh to avoid hydrolysis.
-
Conjugation Reaction: Add a 15-fold molar excess of the cyclooctyl ITC stock solution to the mAb solution while gently vortexing. For example, for 1 mL of a 33 µM mAb solution (5 mg/mL), add 49.5 µL of the 10 mM stock.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM (e.g., 50 µL of 1 M Tris-HCl per 1 mL of reaction) to quench any unreacted isothiocyanate. Incubate for 30 minutes.
-
Purification: Remove unreacted reagent and byproducts by passing the solution through a desalting column equilibrated with your final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the final protein concentration (A280) and the degree of labeling (DOL) using appropriate analytical techniques (e.g., MALDI-TOF MS or Hydrophobic Interaction Chromatography).
Protocol 2: Comparative Analysis of ADC Aggregation via SEC-HPLC
This protocol provides a self-validating system to test the hypothesis that the structured lipophilicity of cyclooctyl ITC reduces aggregation.
Objective: To compare the percentage of high molecular weight species (aggregates) in an ADC prepared with a cyclooctyl linker versus one prepared with a planar aromatic linker.
Workflow:
Caption: Workflow for Comparative Analysis of Bioconjugate Aggregation.
Procedure:
-
Prepare Conjugates: Synthesize two batches of an ADC using the same antibody and hydrophobic payload.
-
ADC-Cyclooctyl: Use a heterobifunctional linker containing this compound on one end.
-
ADC-Aromatic: Use a comparable linker containing a planar aromatic group (e.g., the cyclohexyl ring in SMCC).
-
-
SEC-HPLC Analysis:
-
Equilibrate a suitable SEC-HPLC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.
-
Inject an equal mass (e.g., 20 µg) of each purified ADC onto the column.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent high molecular weight aggregates.
-
-
Data Analysis: Integrate the peak areas for the monomer and the aggregate species for each run. Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.
Conclusion and Future Perspectives
This compound represents a significant, if underutilized, tool in the bioconjugation chemist's arsenal. By moving away from traditional planar aromatic structures, it offers a unique combination of high reactivity, structured lipophilicity, and rigid spacing . These attributes directly address some of the most pressing challenges in the field, particularly the aggregation and solubility issues encountered in the development of complex biotherapeutics like ADCs. As the demand for more sophisticated and stable bioconjugates grows, a deeper exploration of non-traditional linkers like this compound will be essential for pushing the boundaries of what is possible in medicine and diagnostics.
References
- ADC Review / Journal of Antibody-drug Conjugates. (2015).
- Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 30(12), 3126–3141. [Link]
- Burke, B. P. J., et al. (2017). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928–14936. [Link]
- Zentner, I. J., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Chemico-Biological Interactions, 200(2-3), 83–91. [Link]
- Zentner, I. J., et al. (2012).
- Oommen, O. P. (2015). Response to "Does anyone know about the stability of thiourea bonds...".
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- Rawel, H. M., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 26(20), 6247. [Link]
- Sharma, R., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates.
- Zhang, D., et al. (2023). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. Journal of Medicinal Chemistry, 66(22), 15206–15219. [Link]
- Abba, M. L., et al. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Molecules, 28(23), 7806. [Link]
- Dufour, V., et al. (2015). Inhibiting plasmid mobility: The effect of isothiocyanates on bacterial conjugation.
- Organic Chemistry Portal. (n.d.).
- Man, T., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 613. [Link]
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. Immunology, 18(6), 875–881. [Link]
- Al-Lawati, H., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 12(1), 10815. [Link]
- Abe, K., et al. (2010). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates.
- Mi, L., et al. (2009). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 57(19), 8721–8727. [Link]
- Sharma, R., et al. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.
- Abe, K., et al. (2010). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 285(15), 11179–11188. [Link]
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. [Link]
- Sharma, N., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 47(35), 16499-16511. [Link]
- Man, T., et al. (2021). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- PubChem. (n.d.).
- PubChem. (n.d.).
- Scattolin, T., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1772–1775. [Link]
- Mahn, A., & Castillo, A. (2017). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 4(2), 57-69. [Link]
- Kirley, T. L., & Norman, A. B. (2021). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Biochemistry and Biophysics Reports, 25, 100913. [Link]
- Scattolin, T., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- Kumar, G., et al. (2015). Isothiocyanates: a class of bioactive metabolites with chemopreventive potential. Tumour Biology, 36(6), 4005–4016. [Link]
- Wang, G., et al. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 30(5), 501–512. [Link]
- Zhang, S., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(17), 9908. [Link]
- Petri, L., et al. (2020).
- Seiwald, R. J., & Burckhalter, J. H. (1958). Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. Federation Proceedings, 17(1 Pt 1), 410. [Link]
- Wagle, S., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological Research, 199, 107107. [Link]
- PubChem. (n.d.).
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.
- Petri, L., et al. (2020).
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A Comparative Guide to the Cross-Reactivity of Cyclooctyl Isothiocyanate with Common Functional Groups
For researchers and drug development professionals, the strategic use of covalent modifiers is paramount. Cyclooctyl isothiocyanate, an alkyl isothiocyanate, presents a valuable tool for bioconjugation, tethering molecules of interest to proteins, peptides, or other biological macromolecules. The utility of this reagent, however, is directly dependent on its selectivity. Unintended reactions, or cross-reactivity, with off-target functional groups can lead to heterogeneous products, loss of biological activity, and unpredictable pharmacokinetics.
This guide provides an in-depth analysis of the reactivity of the isothiocyanate functional group (-N=C=S) of this compound toward the primary nucleophilic functional groups encountered in a biological milieu: amines, thiols, hydroxyls, and carboxylates. We will explore the underlying chemical principles governing these reactions, the critical role of reaction conditions in dictating selectivity, and provide a robust experimental framework for quantifying this cross-reactivity in your own systems.
I. The Electrophilic Nature of Isothiocyanates
The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both nitrogen and sulfur. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to this electrophilic carbon, breaking the carbon-sulfur pi bond. This fundamental reactivity is the basis for its use in bioconjugation but also the source of its potential cross-reactivity.[1]
II. Reaction Mechanisms and Selectivity Profile
The reactivity of this compound with various functional groups is not uniform. It is a nuanced interplay between the intrinsic nucleophilicity of the functional group and the reaction conditions, most notably pH.
The reaction of isothiocyanates with non-protonated primary and secondary amines is the most common and generally most favorable conjugation reaction.[2][3] It proceeds via a nucleophilic addition to form a stable thiourea linkage.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate.
-
Optimal Conditions: This reaction is highly pH-dependent. A basic pH (typically 8.5 to 10.0) is required to ensure that the target amino groups (such as the N-terminus of a protein or the ε-amino group of a lysine residue) are in their deprotonated, and therefore nucleophilic, -NH₂ state.[3][4]
-
Product Stability: The resulting thiourea bond is highly stable under a wide range of physiological and experimental conditions.
Thiols, particularly in their deprotonated thiolate form (-S⁻), are potent nucleophiles and represent the most significant source of potential cross-reactivity.[5]
-
Mechanism: The reaction with a thiol group yields a dithiocarbamate linkage.[6]
-
Optimal Conditions: Thiol reactivity is also pH-dependent and is favored at a pH range of approximately 6.5 to 8.0.[4][6] In this range, a significant portion of cysteine residues (pKa ≈ 8.3) exist as the highly reactive thiolate anion.
-
Product Stability: Dithiocarbamate linkages can be less stable than thiourea linkages and may be susceptible to decomposition or exchange, particularly in the presence of other nucleophiles.[3][7]
The hydroxyl groups of serine, threonine, tyrosine, and water are significantly weaker nucleophiles than amines or thiols.
-
Mechanism: Reaction with an alcohol yields a thiocarbamate. Hydrolysis, the reaction with water, can also occur, leading to the decomposition of the isothiocyanate.[8]
-
Reactivity: These reactions are generally very slow under typical bioconjugation conditions (aqueous buffer, neutral to basic pH, room temperature) and are often considered negligible.[8][9] Forcing conditions, such as high temperatures or the use of catalysts, may be required to drive these reactions to completion.[9][10]
The carboxylate groups of aspartic acid, glutamic acid, and the C-terminus of proteins are poor nucleophiles and do not typically react with isothiocyanates in aqueous conditions. Their reactivity is considered negligible in the context of bioconjugation.
Diagram of Reaction Pathways
Caption: Reaction mechanisms of this compound with key functional groups.
III. Comparative Analysis of Reactivity
The selectivity of this compound is primarily governed by the interplay of pH and the pKa of the target nucleophile. By controlling the pH, one can selectively favor the deprotonation, and thus the reactivity, of one functional group over another.
| Functional Group | Nucleophile | Product | pKa (approx.) | Optimal pH for Reaction | Relative Rate (at Optimal pH) | Product Stability |
| Amine (Lysine ε-NH₂) | R-NH₂ | Thiourea | ~10.5 | 9.0 - 10.0 | ++++ (Very High) | Very High |
| Amine (N-terminus α-NH₂) | R-NH₂ | Thiourea | ~8.0 - 9.0 | 8.5 - 9.5 | +++++ (Highest) | Very High |
| Thiol (Cysteine) | R-S⁻ | Dithiocarbamate | ~8.3 | 6.5 - 8.0 | +++ (High) | Moderate |
| Hydroxyl (Ser, Thr) | R-O⁻ | Thiocarbamate | > 13 | > 13 | + (Very Low) | Moderate |
| Carboxylate (Asp, Glu) | R-COO⁻ | (No Reaction) | ~4.0 | N/A | - (Negligible) | N/A |
This table provides a generalized comparison. Absolute rates are dependent on steric accessibility, temperature, and solvent conditions.
Causality Behind pH Selection: The choice of reaction pH is a deliberate strategy to exploit the different pKa values of the target functional groups.
-
To selectively label amines: A pH of ~9.0 is chosen. At this pH, a substantial fraction of amines (especially the N-terminus) are deprotonated and highly nucleophilic, while most thiols are still in their less reactive protonated state.[3][4]
-
To selectively label thiols: A pH of ~7.0 is often used. At this pH, a good portion of cysteines exist as the reactive thiolate, whereas the vast majority of lysine side chains are protonated (-NH₃⁺) and non-nucleophilic.[6]
IV. Experimental Protocol: A Competitive Cross-Reactivity Assay
To empirically determine the cross-reactivity profile of this compound, a competitive assay using model compounds is the most direct and reliable method. This protocol provides a framework for such an investigation.
Objective: To quantify the relative reactivity of this compound towards amine, thiol, and hydroxyl groups across a physiologically relevant pH range.
Materials:
-
This compound
-
Model Compounds: Nα-Acetyl-L-lysine (amine), N-Acetyl-L-cysteine (thiol), N-Acetyl-L-serine (hydroxyl)
-
Buffers: 0.1 M Phosphate buffer for pH 6.5 and 7.4; 0.1 M Borate buffer for pH 8.5 and 9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC-grade acetonitrile and water with 0.1% formic acid
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of each model compound (Nα-Acetyl-L-lysine, N-Acetyl-L-cysteine, N-Acetyl-L-serine) in water.
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
-
Reaction Setup:
-
For each pH to be tested (6.5, 7.4, 8.5, 9.5), prepare a reaction master mix in the corresponding buffer containing the three model compounds at a final concentration of 1 mM each.
-
Initiate the reaction by adding this compound to the master mix to a final concentration of 0.9 mM (a slight sub-stoichiometric amount ensures competition).
-
Vortex gently and incubate at 25°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. The high concentration of primary amine (Tris) will consume any remaining isothiocyanate.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by reverse-phase LC-MS.
-
Develop a gradient method that can separate the unreacted model compounds from their corresponding this compound adducts.
-
Monitor the depletion of the starting materials and the formation of the specific adducts by extracting the ion chromatograms for their respective m/z values.
-
-
Data Analysis:
-
Calculate the percentage of each model compound that has reacted at each time point for each pH.
-
Plot the percentage of product formation versus time for each functional group at each pH to visualize the reaction kinetics.
-
The relative reactivity can be determined by comparing the initial rates of product formation.
-
Experimental Workflow Diagram
Caption: Workflow for the competitive cross-reactivity assay.
V. Conclusion and Recommendations
This compound is a potent electrophile that reacts readily with strong nucleophiles. Its cross-reactivity profile is dominated by reactions with primary amines and thiols. Reactivity with hydroxyl or carboxyl groups is negligible under standard bioconjugation conditions.
The key to harnessing the power of this compound lies in the strategic control of pH to achieve selective modification:
-
For Lysine and N-terminal Labeling: Perform reactions at a pH of 8.5-9.5 to maximize the concentration of the highly reactive, deprotonated amine nucleophile while minimizing the reactivity of cysteine's thiol group.
-
For Cysteine-Specific Labeling: Conduct the conjugation at a pH of 6.5-7.5. This pH range favors the formation of the nucleophilic thiolate anion from cysteine while keeping lysine residues in their protonated, non-reactive state.
It is imperative for researchers to validate these principles within their specific biological system. The provided experimental protocol offers a robust and definitive method for characterizing the reactivity of this compound, enabling the logical design of selective and efficient bioconjugation strategies essential for advancing drug development and research applications.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8, 699-706.
- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566.
- Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004).
- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23. [Link]
- Poór, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(28), 16669-16675. [Link]
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Lepistö, M., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(4), 688-695. [Link]
- Zhang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4283. [Link]
- Ohta, Y., et al. (1995). The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. Food Chemistry, 54(1), 89-94. [Link]
Sources
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- 5. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Confirming Cyclooctyl Isothiocyanate Conjugation
For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the confirmation of successful conjugation is a critical checkpoint. The covalent attachment of small molecules, such as cyclooctyl isothiocyanate, to proteins, antibodies, or other biomolecules necessitates a robust analytical workflow to verify the formation of the desired thiourea linkage and to characterize the resulting conjugate. This guide provides an in-depth, objective comparison of the primary analytical methods for this purpose, grounded in experimental principles and practical insights.
The isothiocyanate moiety (-N=C=S) is a highly reactive electrophile that readily forms a stable thiourea bond with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, under slightly alkaline conditions. This reaction is a cornerstone of bioconjugation, valued for its efficiency and the stability of the resulting linkage. However, the stochastic nature of this reaction on macromolecules with multiple potential conjugation sites necessitates a multi-faceted analytical approach to fully characterize the product.
This guide will dissect the utility of four principal analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your analytical workflow.
The Analytical Workflow: A Strategic Overview
The comprehensive characterization of a this compound conjugate is not reliant on a single technique but rather on an orthogonal approach where the strengths of one method compensate for the limitations of another. The following diagram illustrates a logical workflow for the analysis of your conjugate.
Caption: A logical workflow for the analytical characterization of this compound conjugates.
Mass Spectrometry: The Gold Standard for Confirmation and Site Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of conjugation and the identification of specific modification sites.[1] The fundamental principle of MS is the measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the precise determination of molecular weight changes resulting from conjugation.
Key Applications:
-
Intact Mass Analysis: By analyzing the intact protein conjugate, a mass shift corresponding to the addition of one or more this compound molecules can be observed. The molecular weight of this compound is 155.27 g/mol . Therefore, the addition of one molecule will result in a mass increase of 155.27 Da. This provides a rapid confirmation of successful conjugation and an estimation of the average degree of labeling.
-
Peptide Mapping: For a more detailed analysis, the conjugate is enzymatically digested (e.g., with trypsin) into smaller peptides.[2] These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By comparing the peptide map of the conjugated protein to that of the unconjugated control, modified peptides can be identified by their increased mass. Subsequent fragmentation of these modified peptides in the mass spectrometer (MS/MS) can pinpoint the exact amino acid residue (e.g., a specific lysine) that has been modified.[4]
Experimental Protocol: Intact Mass Analysis by ESI-Q-TOF MS
-
Sample Preparation:
-
Desalt the purified conjugate using a C4 ZipTip or a similar desalting column to remove non-volatile salts from the buffer.
-
Elute the protein in a volatile solvent system suitable for electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.
-
Adjust the final protein concentration to approximately 0.1-1 mg/mL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: An electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer is well-suited for this analysis due to its high resolution and mass accuracy.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-350°C.
-
Mass Range: Scan a wide m/z range (e.g., 500-4000) to encompass the charge state distribution of the protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum of the protein.
-
Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to multiples of 155.27 Da.
-
Caption: Workflow for intact mass analysis of a bioconjugate by ESI-Q-TOF MS.
High-Performance Liquid Chromatography: The Workhorse for Purification and Heterogeneity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is central to both the purification of the bioconjugate and the assessment of its heterogeneity.[5] Different HPLC modes can be employed to separate the conjugate from unreacted starting materials and to characterize the distribution of species with varying degrees of labeling.
Key HPLC Modes for Bioconjugate Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius.[6][7] It is primarily used to separate the larger protein conjugate from smaller, unreacted this compound. SEC is also invaluable for detecting and quantifying aggregates that may have formed during the conjugation reaction.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[8] The addition of the hydrophobic cyclooctyl group will increase the retention time of the conjugated protein on a reversed-phase column. This method can be used to separate proteins with different numbers of conjugated molecules, although resolution can be challenging for large proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC that also separates based on hydrophobicity.[8] It is particularly well-suited for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates and can be adapted for other bioconjugates. Proteins with a higher degree of conjugation will be more hydrophobic and elute later.
-
Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates molecules based on their net charge. The conjugation of this compound to a lysine residue neutralizes the positive charge of the primary amine. This change in charge can be detected by IEX-HPLC, allowing for the separation of species with different degrees of labeling.
Experimental Protocol: SEC-HPLC for Purification
-
Sample Preparation:
-
Filter the conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight of the protein (e.g., a 300 Å pore size for a 150 kDa antibody).
-
Mobile Phase: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Typically 20-30 minutes.
-
-
Data Analysis:
-
The protein conjugate will elute as an early, high molecular weight peak.
-
Unreacted this compound will elute as a later, low molecular weight peak.
-
Collect the fraction corresponding to the protein conjugate.
-
Nuclear Magnetic Resonance Spectroscopy: Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of molecules in solution.[9] While not typically used for routine confirmation due to its lower sensitivity and the complexity of protein spectra, NMR can provide unambiguous evidence for the formation of the thiourea linkage.[10][11]
Key Applications:
-
13C NMR: The carbon atom of the isothiocyanate group has a characteristic chemical shift in the 13C NMR spectrum. Upon reaction to form a thiourea, this carbon signal will shift to a different, also characteristic, region (typically around 180-190 ppm).[10] The observation of this new signal provides direct evidence of thiourea bond formation.
-
1H-15N HSQC: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the chemical environment of the protein backbone upon conjugation.[12] The lysine side-chain amine protons will disappear from the spectrum upon conjugation, and new signals corresponding to the thiourea protons may appear.
Experimental Considerations:
NMR analysis of large protein conjugates can be challenging due to broad signals and spectral overlap. Isotopic labeling (e.g., with 13C or 15N) of either the protein or the this compound can significantly enhance the sensitivity and resolution of the experiment.[11]
UV-Visible Spectroscopy: A Rapid and Accessible Tool for Quantification
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique that can be used for the initial confirmation and quantification of conjugation, particularly when the small molecule being conjugated has a distinct chromophore.[13][14] While this compound itself does not have a strong chromophore in the near-UV or visible range, this technique is highly relevant when using isothiocyanate-derivatized labels like fluorescein isothiocyanate (FITC).[15][16][17]
Key Applications:
-
Degree of Labeling (DOL) Calculation: For chromophoric isothiocyanates, the DOL can be calculated by measuring the absorbance of the conjugate at two wavelengths: one corresponding to the protein (typically 280 nm) and one corresponding to the chromophore's absorbance maximum.[15] The Beer-Lambert law is then used to determine the molar concentrations of the protein and the conjugated molecule, from which the DOL can be calculated.
-
Reaction Monitoring: The progress of the conjugation reaction can be monitored by observing the change in absorbance over time.
Experimental Protocol: Determining Protein Concentration
-
Sample Preparation:
-
Ensure the purified conjugate is in a buffer that does not have high absorbance at 280 nm.
-
-
Instrumentation and Parameters:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength: Measure the absorbance at 280 nm.
-
Blank: Use the conjugation buffer as a blank.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to calculate the protein concentration, where A is the absorbance, ε is the molar extinction coefficient of the protein at 280 nm, b is the path length of the cuvette, and c is the concentration.
-
Comparison of Analytical Methods
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy |
| Primary Information | Definitive mass confirmation, degree of labeling, and site of conjugation.[1] | Purity, heterogeneity (aggregation, charge variants), and degree of labeling.[5] | Unambiguous structural confirmation of the thiourea bond.[18] | Quantification of protein concentration and degree of labeling (for chromophoric ITC).[15] |
| Sensitivity | High (pmol to fmol) | Moderate (nmol to pmol) | Low (µmol to nmol) | Moderate (nmol) |
| Resolution | High (isotopic resolution) | Varies by method (high for RP and IEX) | Atomic resolution | Low |
| Throughput | Moderate to High | High | Low | High |
| Instrumentation Cost | High | Moderate | Very High | Low |
| Expertise Required | High | Moderate | High | Low |
| Key Advantage | Provides unambiguous identification and localization of the modification. | Versatile for both purification and characterization of heterogeneity.[8] | Provides detailed structural information about the chemical bond formed.[19] | Rapid, simple, and widely accessible for quantification. |
| Key Limitation | Can be sensitive to sample purity and may require complex data analysis. | Indirect method for confirming conjugation; resolution can be limited for complex mixtures. | Low sensitivity, complex for large proteins, and requires high sample concentrations. | Indirect method for confirming conjugation and limited to chromophoric molecules for DOL. |
| LOD/LOQ (Estimated) | LOD: ~10-100 fmol; LOQ: ~50-500 fmol | LOD: ~0.1-1 µg/mL; LOQ: ~0.5-5 µg/mL[20] | LOD/LOQ: Highly dependent on sample and instrumentation | LOD/LOQ: ~1-10 µg/mL |
Conclusion
The successful confirmation of this compound conjugation is a multi-step process that relies on the strategic application of several complementary analytical techniques. While UV-Vis spectroscopy and HPLC provide essential information regarding the purity and degree of labeling, mass spectrometry stands as the definitive tool for confirming the covalent modification and identifying the specific sites of attachment. NMR spectroscopy, although less commonly employed for routine analysis, offers unparalleled detail for the structural elucidation of the thiourea linkage.
By employing the orthogonal workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and comprehensively characterize their this compound bioconjugates, ensuring the quality and consistency required for downstream applications.
References
- Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2008, 1-9.
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A Comparative Guide to Evaluating Cyclooctyl Isothiocyanate Performance Across Diverse Assay Formats
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2][3][4] These compounds, including cyclooctyl isothiocyanate, have garnered significant attention from the research and drug development communities for their potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities.[2][5][6] The biological activity of ITCs stems from their electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins.[1][5][7] This covalent modification of target proteins can modulate their function and trigger a cascade of downstream cellular events, such as the induction of apoptosis, cell cycle arrest, and the activation of detoxification pathways.[3][8][9]
The accurate assessment of the biological activity of this compound is paramount for understanding its mechanism of action and for the development of novel therapeutics. Researchers employ a variety of assay formats to quantify the effects of ITCs, broadly categorized into biochemical and cell-based assays. The choice of assay format is a critical decision in the experimental design, as each approach offers distinct advantages and limitations that can significantly influence the interpretation of the results.
This guide provides a comprehensive comparison of the performance of this compound in different assay formats. We will delve into the mechanistic basis of both biochemical and cell-based assays, provide detailed experimental protocols, and present a comparative analysis of the data generated from each format. This will equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate assay for their specific research questions.
The Dichotomy of Assay Selection: Biochemical vs. Cell-Based Formats
The fundamental difference between biochemical and cell-based assays lies in the biological context they provide.[10] Biochemical assays utilize purified molecular components, such as enzymes or receptors, to study direct interactions with a test compound in a controlled, in vitro environment.[11] In contrast, cell-based assays employ living cells, offering a more physiologically relevant system that captures the complexity of cellular processes, including membrane transport, metabolic pathways, and signal transduction cascades.[11][12][13]
Biochemical Assays: A Direct Look at Molecular Interactions
Biochemical assays are invaluable for elucidating the direct molecular targets of a compound and for detailed mechanistic studies, such as determining binding affinity and enzyme kinetics.[14] They are generally less complex, less expensive, and offer higher throughput compared to cell-based assays.[10]
Advantages of Biochemical Assays:
-
High Sensitivity: Capable of detecting specific molecular interactions at low concentrations.[10]
-
Mechanistic Insight: Allow for the precise determination of kinetic parameters like Ki and IC50 values.
-
Simplicity and Speed: Data analysis is often straightforward and rapid.[10]
-
Higher Throughput: Amenable to automation and high-throughput screening (HTS) campaigns.[14]
Limitations of Biochemical Assays:
-
Lack of Physiological Context: Do not account for cellular processes like drug metabolism, membrane permeability, or off-target effects.[12][13]
-
Potential for False Positives/Negatives: Assay artifacts can arise from compound interference with the detection method.[14]
-
Requires Purified Components: The need for purified and stable proteins can be a significant hurdle.
Cell-Based Assays: A Window into Cellular Responses
Cell-based assays provide a more holistic view of a compound's biological effect by measuring its impact on cellular functions within a living system.[11][12] They are crucial for confirming the activity of compounds identified in biochemical screens and for assessing cellular toxicity and phenotypic changes.[14]
Advantages of Cell-Based Assays:
-
Greater Biological Relevance: Mimic the complex cellular environment, providing insights into a compound's effect on intact signaling pathways.[11][12]
-
Comprehensive Information: Can simultaneously evaluate multiple parameters, including efficacy, toxicity, and mechanism of action.[12]
-
Predictive Power: Offer a better correlation with in vivo outcomes compared to biochemical assays.[12]
Limitations of Cell-Based Assays:
-
Increased Complexity and Cost: Generally more time-consuming, expensive, and require specialized equipment and expertise.[10]
-
Lower Throughput: Often less suitable for large-scale screening campaigns.[11]
-
Variability: Can exhibit higher variability due to the inherent biological complexity of living cells.[14]
-
Artificial Systems: Immortalized cell lines may not fully recapitulate the physiology of primary cells or tissues.[12]
Visualizing the Assay Selection Workflow
The decision to use a biochemical or cell-based assay is often hierarchical, with biochemical assays serving as the initial screen to identify active compounds, followed by validation and further characterization in cell-based systems.
Caption: Workflow for assay selection in drug discovery.
Performance Comparison of this compound: Experimental Data
To illustrate the differences in performance data obtained from various assay formats, we present hypothetical experimental results for this compound.
Biochemical Assay: Inhibition of a Purified Target Enzyme
In this example, the inhibitory activity of this compound was evaluated against a purified enzyme known to be a target of ITCs, such as a member of the glutathione S-transferase (GST) family. The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
| Assay Parameter | Value |
| Assay Type | Enzyme Inhibition Assay (Fluorescence-based) |
| Target | Purified Recombinant Human GSTP1 |
| Substrate | 1-chloro-2,4-dinitrobenzene (CDNB) |
| Co-substrate | Glutathione (GSH) |
| Detection Method | Measurement of the fluorescent product |
| IC50 of Cyclooctyl ITC | 5.2 µM |
| Mode of Inhibition | Non-competitive |
Cell-Based Assay: Inhibition of Cancer Cell Proliferation
Here, the effect of this compound on the proliferation of a human cancer cell line was assessed. This type of assay provides a broader measure of the compound's cytotoxic or cytostatic effects.
| Assay Parameter | Value |
| Assay Type | Cell Viability Assay (MTT)[15][16][17] |
| Cell Line | Human prostate cancer cells (PC-3) |
| Endpoint | Measurement of mitochondrial reductase activity |
| Incubation Time | 48 hours |
| GI50 of Cyclooctyl ITC | 15.8 µM |
Comparative Analysis
| Feature | Biochemical Assay | Cell-Based Assay |
| Potency (IC50/GI50) | 5.2 µM | 15.8 µM |
| Information Yield | Direct enzyme inhibition kinetics | Overall cellular response (viability) |
| Physiological Relevance | Low | High |
| Throughput | High | Medium to Low |
| Complexity | Low | High |
The lower IC50 value observed in the biochemical assay reflects the direct interaction of this compound with its purified target. The higher GI50 value in the cell-based assay is expected, as it represents the net effect of multiple cellular processes, including compound uptake, metabolism, and engagement with various intracellular targets. This highlights the importance of using both assay formats for a comprehensive understanding of a compound's activity.
Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against a purified enzyme.
Materials:
-
Purified recombinant enzyme (e.g., GSTP1)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Substrate (e.g., CDNB)
-
Co-substrate (e.g., GSH)
-
Fluorescent probe that reacts with the product
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and co-substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a cell-based proliferation (MTT) assay.
Conclusion
The selection of an appropriate assay format is a critical determinant of the quality and relevance of experimental data in the evaluation of compounds like this compound. Biochemical assays provide a powerful tool for dissecting direct molecular interactions and for high-throughput screening, while cell-based assays offer a more physiologically relevant context for validating and characterizing the biological effects of a compound. As demonstrated, the performance metrics of this compound, such as its potency, can vary significantly between these formats. Therefore, a multi-faceted approach, integrating data from both biochemical and cell-based assays, is essential for a comprehensive and accurate assessment of the therapeutic potential of this compound and other isothiocyanates. This integrated strategy will ultimately facilitate more informed decision-making in the drug discovery and development pipeline.
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A Researcher's Comparative Guide to Assessing the Cytotoxicity of Cyclooctyl Isothiocyanate
In the landscape of cancer chemoprevention and therapy, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their potent anti-cancer properties.[1][2][3] While compounds like sulforaphane and phenethyl isothiocyanate (PEITC) are well-documented, emerging analogues such as cyclooctyl isothiocyanate present novel avenues for investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. Drawing upon established methodologies for well-characterized ITCs, we offer a comparative analysis of key cell-based assays, detailed experimental protocols, and the underlying mechanistic rationale to ensure robust and reliable data generation.
The Isothiocyanate Family: A Mechanistic Overview
Isothiocyanates are known to exert their cytotoxic effects through a variety of mechanisms, primarily revolving around the induction of apoptosis (programmed cell death) and, at higher concentrations, necrosis.[4][5][6] These compounds are characterized by their ability to generate reactive oxygen species (ROS), disrupt mitochondrial function, and activate key signaling pathways that culminate in cell death.[7][8][9] The general mechanism involves the modulation of multiple cellular targets, including the induction of cell cycle arrest and the activation of caspase cascades, which are central to the apoptotic process.[4][6][10]
A crucial aspect of ITC-induced apoptosis is its frequent reliance on the intrinsic or mitochondrial pathway.[9][11] This involves changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[4][11] This, in turn, triggers the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), ultimately leading to the dismantling of the cell.[11][12]
Caption: Generalized signaling pathway for isothiocyanate-induced apoptosis.
Comparative Analysis of Cell-Based Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is paramount for accurately characterizing the bioactivity of a novel compound like this compound. Each assay interrogates a different aspect of cellular health, and a multi-assay approach is recommended for a comprehensive assessment.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13] | High-throughput, cost-effective, well-established.[14] | Can be influenced by changes in cellular metabolism that are independent of cell viability.[13] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membrane integrity (necrosis).[15][16][17] | Directly measures cell death, relatively simple and rapid. | Does not distinguish between primary and secondary necrosis.[15] |
| Caspase-3/7 Activity Assay | Detects the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a luminogenic or fluorogenic substrate.[18][19][20] | Highly specific for apoptosis, sensitive, and suitable for high-throughput screening.[21] | Measures an early to mid-stage apoptotic event; timing is critical.[22] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the impact of this compound on the metabolic activity of a chosen cancer cell line, serving as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[23]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well.[24]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
LDH Release Assay for Necrosis
This assay quantifies necrosis by measuring the release of LDH from damaged cells.
Materials:
-
96-well flat-bottom plates
-
Cell line and culture reagents
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH assay buffer, substrate, and stop solution)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the reconstituted LDH assay buffer/substrate mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[15]
-
Stop Reaction and Read: Add 50 µL of the stop solution to each well. Measure the absorbance at a wavelength between 490-520 nm.[15]
Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of key executioner caspases to specifically quantify apoptosis.
Materials:
-
96-well clear-bottom white plates (for luminescent assays)
-
Cell line and culture reagents
-
This compound
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the caspase reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using an appropriate plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[18]
Sources
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- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 16. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Detection of necrosis by release of lactate dehydrogenase activity. [scholars.duke.edu]
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A Comparative Guide to Validating the Specificity of Cyclooctyl Isothiocyanate Binding to a Target Protein
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for validating the binding specificity of cyclooctyl isothiocyanate (CO-ITC) to its intended protein target. As a covalent modifier, ensuring on-target engagement while characterizing off-target interactions is critical for the development of safe and efficacious therapeutics. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights and detailed experimental protocols to navigate this essential step in drug discovery.
The Challenge of Covalent Inhibitors
Covalent inhibitors, such as those containing an isothiocyanate group, offer the potential for high potency and prolonged duration of action by forming a stable bond with their target protein.[1][2][3][4] This irreversible interaction, however, necessitates rigorous validation to confirm that the therapeutic effect is a direct result of on-target engagement and not due to unintended interactions with other cellular proteins.[1][2][3][4] The electrophilic nature of the isothiocyanate carbon makes it reactive towards nucleophilic amino acid residues, primarily cysteine and to a lesser extent lysine, within proteins.[5][6][7][8][9] This reactivity profile underscores the importance of proteome-wide specificity analysis.
The core challenge lies in distinguishing the intended target from a background of potential off-targets. A comprehensive validation strategy should not only confirm that CO-ITC binds to the target protein but also pinpoint the specific amino acid residue(s) involved in the covalent adduction and quantify the extent of this engagement in a cellular context.
Comparative Analysis of Target Validation Methodologies
To address this challenge, a multi-pronged approach is recommended, leveraging the strengths of different experimental techniques. Here, we compare three orthogonal methods: Mass Spectrometry-Based Proteomics, Cellular Thermal Shift Assay (CETSA), and Competitive Activity-Based Protein Profiling (ABPP).
| Methodology | Principle | Strengths | Limitations | Primary Application |
| Mass Spectrometry (MS)-Based Proteomics | Direct detection of the covalent adduct by identifying the mass shift in the target protein or its peptides.[10][11] | Provides definitive evidence of covalent bond formation and can identify the precise site of modification.[10] Enables proteome-wide off-target analysis. | Can be low-throughput and data analysis can be complex.[11][12] May not be sensitive enough for low-abundance proteins.[11] | Gold standard for confirming covalent modification and identifying adduction sites. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[13][14][15] | Allows for the assessment of target engagement in intact cells and tissues, providing a more physiologically relevant context.[13][14] It is a label-free method. | Indirectly measures binding; does not confirm covalent modification.[13] Not all protein-ligand interactions result in a measurable thermal shift. | Validating target engagement in a cellular environment and ranking compound potency. |
| Competitive Activity-Based Protein Profiling (ABPP) | Uses a broad-spectrum reactive probe to label a class of enzymes. The ability of the test compound to compete with the probe for binding to the target is measured.[16][17][18] | Enables the assessment of selectivity across entire enzyme families within a complex proteome.[18][19] Can identify off-targets that share similar active site features.[16][17] | Relies on the availability of a suitable activity-based probe for the enzyme class of interest.[10] Competition does not definitively prove a covalent mechanism for the inhibitor.[10] | Assessing the selectivity of the inhibitor against a family of related proteins. |
In-Depth Experimental Protocols
Mass Spectrometry-Based Proteomics for Adduct Identification
This approach provides the most direct and unambiguous evidence of covalent binding.
Causality Behind Experimental Choices: The "bottom-up" proteomics workflow is chosen for its ability to pinpoint the exact location of the CO-ITC modification on the target protein. By digesting the protein into smaller peptides, we can precisely map the mass shift to a specific peptide and, through tandem mass spectrometry (MS/MS), to a single amino acid residue.
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The Expert's Guide to Bioconjugation: A Comparative Analysis of Cyclooctyl Isothiocyanate and Maleimide Chemistries
A Senior Application Scientist's Perspective on Selecting the Optimal Labeling Strategy for High-Stability Bioconjugates
In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of a payload—be it a potent cytotoxin, a fluorescent dye, or a sophisticated imaging agent—to a biomolecule is a critical determinant of success. The choice of conjugation chemistry dictates not only the efficiency of the labeling process but, more importantly, the stability and ultimate performance of the bioconjugate in vivo. For researchers, scientists, and drug development professionals, navigating the array of available chemistries can be a formidable task.
This guide provides an in-depth, objective comparison of two prominent labeling chemistries: the thiol-reactive maleimide group, a long-standing workhorse in the field, and the amine-reactive cyclooctyl isothiocyanate, a reagent noted for forming exceptionally stable linkages. We will move beyond a simple cataloging of features to explore the mechanistic underpinnings, kinetic considerations, and stability profiles that define these two approaches, supported by experimental data and detailed protocols to empower rational decision-making in your bioconjugation strategy.
Section 1: The Chemistry of Conjugation: Mechanisms and Selectivity
The foundation of a successful bioconjugate lies in the precise and selective formation of a stable covalent bond. Maleimides and isothiocyanates achieve this through fundamentally different mechanisms, targeting distinct amino acid residues.
Maleimide Chemistry: The Thiol-Specific Workhorse
Maleimides are α,β-unsaturated carbonyl compounds that react with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues. This reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide double bond.[1][2] This process is highly efficient and chemoselective for thiols at a neutral pH range of 6.5-7.5, reacting approximately 1,000 times faster with thiols than with amines under these conditions.[2]
This high selectivity for cysteines is a major advantage. Cysteine is one of the least abundant amino acids, allowing for site-specific labeling, especially when cysteines are engineered into specific locations on an antibody, a technique used in platforms like THIOMABs™.[3]
Caption: Mechanism of Maleimide conjugation with a protein thiol group.
This compound: Forging a Stable Thiourea Bond
Isothiocyanates (-N=C=S) are electrophilic reagents that react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form a highly stable thiourea linkage.[4][5] The reaction is initiated by the nucleophilic attack of the non-protonated amine on the central carbon atom of the isothiocyanate group.[5]
The selectivity of this reaction is highly dependent on pH. To ensure the amine is sufficiently nucleophilic (i.e., deprotonated), the reaction is typically carried out under alkaline conditions, often between pH 9.0 and 11.0.[2] While isothiocyanates can also react with thiols to form a dithiocarbamate linkage, this reaction is generally less favorable than the reaction with amines at higher pH and the resulting bond is less stable than a thiourea.[2][5] The cyclooctyl group is a bulky, aliphatic moiety; its primary influence is steric, which may slightly temper reaction kinetics compared to less hindered isothiocyanates, but it does not fundamentally alter the highly stable nature of the resulting thiourea bond.
Caption: A generalized workflow for antibody conjugation.
Protocol 1: Antibody Labeling with a Maleimide Reagent
This protocol is designed for labeling an antibody with a maleimide-functionalized payload, targeting cysteine residues. This often requires the initial reduction of interchain disulfide bonds to generate free, reactive thiols.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching Solution: N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Methodology:
-
Antibody Preparation: a. Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of any amine-containing species like Tris if an amine-reactive reagent were to be used in a dual-labeling experiment. b. Degas the buffer thoroughly to minimize re-oxidation of thiols.
-
Disulfide Reduction (if necessary): a. Add a 10- to 50-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols without compromising the antibody's structural integrity. b. Incubate for 30-90 minutes at room temperature.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced antibody solution while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Quench the reaction by adding an excess of N-acetylcysteine. b. Separate the labeled antibody from unreacted maleimide-payload and quenching agent using an SEC column equilibrated with PBS. c. Collect the fractions containing the antibody conjugate.
-
Characterization: a. Determine the protein concentration (e.g., by measuring absorbance at 280 nm). b. Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Antibody Labeling with this compound
This protocol targets the primary amine groups of lysine residues and is performed at an alkaline pH.
Materials:
-
Antibody of interest
-
This compound-functionalized payload
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.5
-
Storage Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification: Dialysis or SEC column (e.g., Sephadex G-25)
Methodology:
-
Antibody Preparation: a. Exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL. It is critical that the buffer is free of primary amines (e.g., Tris) and sodium azide, as these will compete with the reaction. [6]2. Isothiocyanate Reagent Preparation: a. Immediately before use, dissolve the this compound-payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: a. While gently stirring the antibody solution, slowly add a 10- to 40-fold molar excess of the isothiocyanate stock solution. The optimal ratio should be determined empirically. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. To remove unreacted isothiocyanate, purify the conjugate either by extensive dialysis against PBS, pH 7.4, or by using an SEC column equilibrated with the same buffer.
-
Characterization: a. Determine the protein concentration and DOL as described in the maleimide protocol.
Section 4: Making the Right Choice: Application-Driven Selection
The decision between this compound and maleimide chemistry should be driven by the specific requirements of the final application.
-
For Antibody-Drug Conjugates (ADCs): When developing ADCs, in vivo stability is paramount to ensure the payload remains attached until it reaches the target cell, thereby maximizing the therapeutic window. The exceptional stability of the thiourea bond makes This compound a compelling choice, despite the resulting product heterogeneity from lysine conjugation. While site-specific maleimide ADCs offer homogeneity, the inherent instability of the linker is a significant liability that must be addressed with next-generation maleimide technologies. [1][3]
-
For Fluorescent Labeling & Diagnostics: In applications like flow cytometry or fluorescence microscopy, the absolute stability of the conjugate may be less critical than achieving a high degree of labeling or targeting a specific site. Maleimide chemistry is often preferred here, especially when site-specific labeling is desired to avoid disrupting the antibody's antigen-binding site. The shorter timescale of these experiments makes the potential for deconjugation less of a concern.
-
When Protein Stability is a Concern: The high pH required for isothiocyanate labeling can be detrimental to sensitive proteins. In such cases, the milder, near-neutral pH conditions of maleimide chemistry are advantageous.
Conclusion: A Tale of Two Chemistries
The choice between this compound and maleimide chemistry is a classic trade-off between stability and specificity. Maleimide chemistry offers a well-trodden path to site-specific bioconjugates through its exquisite selectivity for thiols, but it comes with the inherent and critical challenge of linker instability. This has spurred the innovation of more stable maleimide platforms, which are now becoming the standard for ADC development.
This compound, on the other hand, provides a direct route to forming one of the most stable covalent linkages in bioconjugation—the thiourea bond. For applications where long-term in vivo stability is the most critical parameter and product heterogeneity can be tolerated, isothiocyanate chemistry presents a powerful and robust alternative. As a senior scientist, the expert recommendation is to base your decision on a thorough analysis of your application's tolerance for heterogeneity versus its demand for absolute conjugate stability.
References
- BenchChem. A Comparative Guide to the Long-Term Stability of PB Succinimidyl Ester Conjugates. BenchChem. Accessed January 7, 2026.
- National Center for Biotechnology Information. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- BenchChem. A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reage. BenchChem. Accessed January 7, 2026.
- ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- RSC Publishing. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Accessed January 7, 2026.
- National Center for Biotechnology Information. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?.
- RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Accessed January 7, 2026.
- YouTube. Tutorial: Labeling a Purified Antibody. YouTube. Accessed January 7, 2026.
- MedchemExpress. Antibody/Protein Labeling Kit – FITC. MedchemExpress. Accessed January 7, 2026.
- PubMed. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. PubMed. Accessed January 7, 2026.
- PubMed. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. PubMed. Accessed January 7, 2026.
- PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Accessed January 7, 2026.
- MDPI. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. Accessed January 7, 2026.
- PubMed Central. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. PubMed Central. Accessed January 7, 2026.
- BenchChem. A Head-to-Head Comparison of Synthetic Versus Natural Benzyl Isothiocyanate. BenchChem. Accessed January 7, 2026.
Sources
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of Cyclooctyl Isothiocyanate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in discovery. The responsible management and disposal of specialized compounds like cyclooctyl isothiocyanate are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere procedural lists to instill a deep understanding of the underlying chemical principles and regulatory imperatives.
Understanding the Hazard Profile of this compound
This compound (C₉H₁₅NS) is a valuable reagent, but its utility is matched by a significant hazard profile that must be respected. The isothiocyanate functional group (-N=C=S) is a potent electrophile, making the molecule highly reactive with a variety of nucleophiles, including biological macromolecules. This reactivity is the foundation of both its synthetic utility and its biological hazards.
A thorough risk assessment begins with a clear-eyed view of the compound's intrinsic properties. Key hazard classifications for this compound and related compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2] | опасность | P264, P270, P280, P301+P310, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | коррозия | P280, P303+P361+P353, P305+P351+P338 |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction. | опасность для здоровья | P261, P284 |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life. | опасно для окружающей среды | P273 |
Table 1: Summary of Key Hazards for Isothiocyanates.
The high reactivity of the isothiocyanate group with water also means it is moisture-sensitive, and this must be considered in its storage and handling.[3]
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is not a one-size-fits-all procedure. The optimal path depends on the quantity of the waste, its concentration, and the available facilities. The following decision workflow provides a structured approach to managing this compound waste.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
